AChE-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H33NO7 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
[5-methoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C30H33NO7/c1-31(2)21-10-7-19(8-11-21)9-14-29(32)37-22-17-25(33-3)23-12-13-24(38-26(23)18-22)20-15-27(34-4)30(36-6)28(16-20)35-5/h7-11,14-18,24H,12-13H2,1-6H3/b14-9+ |
InChI Key |
CWEDIQHOXNMLQK-NTEUORMPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(CCC(O3)C4=CC(=C(C(=C4)OC)OC)OC)C(=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of AChE-IN-19: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Initial research has not yielded specific public information on a compound designated "AChE-IN-19." This technical guide is therefore presented as a template, outlining the expected data and experimental framework that would be necessary to delineate the mechanism of action for a novel acetylcholinesterase (AChE) inhibitor. The information that follows is based on the established principles of AChE inhibition and the common methodologies used in the field.
Core Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses. Inhibitors of AChE prevent this breakdown, leading to an accumulation of ACh in the synaptic cleft. This enhanced cholinergic activity is the therapeutic basis for treating conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.
The primary mechanism of action for a putative AChE inhibitor like this compound would be its binding to the active site of the AChE enzyme, thereby preventing substrate (ACh) access. The nature of this binding can be reversible or irreversible, a key determinant of the compound's pharmacological profile and potential toxicity.
Quantitative Analysis of AChE Inhibition
To characterize the potency and kinetics of a novel AChE inhibitor, a series of quantitative assays are essential. The following tables summarize the critical parameters that would need to be determined for this compound.
Table 1: In Vitro Enzyme Inhibition Data
| Parameter | Description | Expected Value Range for Potent Inhibitor |
| IC50 (nM) | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce AChE activity by 50%. | < 100 nM |
| Ki (nM) | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | < 50 nM |
| kon (M-1s-1) | The association rate constant, describing the rate at which the inhibitor binds to the enzyme. | > 105 |
| koff (s-1) | The dissociation rate constant, describing the rate at which the inhibitor dissociates from the enzyme. | < 10-3 for reversible inhibitors |
| Mechanism of Inhibition | Competitive, non-competitive, uncompetitive, or mixed. | Typically competitive for active site inhibitors |
Table 2: Cellular Activity and Selectivity
| Parameter | Cell Line(s) | Description | Expected Outcome |
| Cellular EC50 (µM) | Neuronal cell lines (e.g., SH-SY5Y, PC12) | The half-maximal effective concentration to elicit a cellular response (e.g., increase in ACh levels). | Potent activity at sub-micromolar concentrations |
| Selectivity vs. BChE (fold) | - | The ratio of the IC50 for butyrylcholinesterase (BChE) to the IC50 for AChE. | > 100-fold selectivity for AChE is often desirable |
| Cytotoxicity (CC50, µM) | Neuronal and non-neuronal cell lines | The concentration of the compound that causes 50% cell death. | High CC50 value, indicating low toxicity |
Experimental Protocols
The following are detailed methodologies for key experiments required to elucidate the mechanism of action of an AChE inhibitor.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 and kinetic parameters of the inhibitor against AChE.
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
Protocol:
-
Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of various concentrations of the inhibitor.
-
Add 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 25 µL of AChE enzyme solution (from electric eel or human recombinant) and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of 10 mM DTNB and 25 µL of 10 mM acetylthiocholine iodide.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Cellular Acetylcholine Measurement Assay
Objective: To assess the effect of the inhibitor on acetylcholine levels in a cellular context.
Protocol:
-
Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.
-
Treat the cells with varying concentrations of the inhibitor for a specified time period (e.g., 24 hours).
-
Lyse the cells to release intracellular contents.
-
Measure acetylcholine levels in the cell lysates using a commercially available acetylcholine assay kit (e.g., ELISA-based or fluorometric).
-
Normalize the acetylcholine levels to the total protein concentration in each sample.
-
Plot the increase in acetylcholine levels against the inhibitor concentration to determine the cellular EC50.
Visualizing the Mechanism and Experimental Workflow
Diagrams are crucial for illustrating complex biological pathways and experimental procedures.
Caption: Signaling pathway of acetylcholinesterase inhibition.
Caption: Experimental workflow for the Ellman's assay.
Conclusion and Future Directions
A comprehensive understanding of a novel acetylcholinesterase inhibitor such as this compound requires a multi-faceted approach encompassing in vitro enzymatic assays, cell-based functional assessments, and detailed kinetic studies. The data generated from these experiments are critical for establishing its potency, selectivity, and mechanism of action. Future in vivo studies in relevant animal models would be the subsequent logical step to evaluate its pharmacokinetic properties, efficacy, and safety profile, ultimately determining its potential as a therapeutic agent. This structured approach ensures a thorough characterization, paving the way for further drug development efforts.
The Discovery and Synthesis of a Potent Dual Acetylcholinesterase and Butyrylcholinesterase Inhibitor: A Technical Guide to Compound 8i
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of compound 8i , a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound has emerged from a focused drug discovery effort aimed at developing multi-target-directed ligands for the potential treatment of Alzheimer's disease. This document details the scientific rationale, experimental protocols, and key data associated with this promising therapeutic candidate.
Introduction: The Rationale for Dual-Target Inhibition
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological feature of AD is the deficiency of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the brain.[1] While AChE inhibitors are a mainstay in AD treatment, butyrylcholinesterase (BChE) also plays a significant role in ACh hydrolysis, particularly in the later stages of the disease. Therefore, the development of dual inhibitors that target both AChE and BChE may offer a more effective therapeutic strategy.[1]
Compound 8i was developed as part of a series of novel compounds designed to inhibit both AChE and BChE.[1][2] The design strategy was based on structural modifications of a lead compound, G801-0274, which was identified through virtual screening and demonstrated dual-site binding capabilities to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases.[1]
Quantitative Data Summary
The inhibitory activities of compound 8i against AChE and BChE, as well as its cytotoxicity, are summarized in the tables below.
Table 1: In Vitro Cholinesterase Inhibitory Activity of Compound 8i
| Enzyme Target | IC50 (µM) |
| Acetylcholinesterase (eeAChE) | 0.39 |
| Butyrylcholinesterase (eqBChE) | 0.28 |
| Data sourced from Guo et al., 2020.[1][2] |
Table 2: In Vitro Cytotoxicity of Compound 8i
| Cell Line | Assay | IC50 (µM) |
| PC12 | MTT Assay | > 100 |
| Data indicates low cytotoxicity compared to the reference compound Tacrine.[1] |
Synthesis of Compound 8i
The synthesis of compound 8i is a multi-step process starting from 4-piperidinecarboxamide. The overall synthetic scheme is depicted below.
References
An In-depth Technical Guide to Acetylcholinesterase and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "AChE-IN-19" is not found in the public scientific literature and may represent a proprietary or internal discovery name, this guide provides a comprehensive overview of its likely target, acetylcholinesterase (AChE), and the inhibitors that modulate its activity. Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for a range of neurological and non-neurological conditions.[1][2][3] This document will delve into the core functions of AChE, the mechanism of its inhibitors, present data on a representative dual-target inhibitor, detail relevant experimental protocols, and provide visual diagrams of key pathways and workflows.
Core Concepts: Acetylcholinesterase and its Primary Function
Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in neurotransmission.[4][5] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[6][7][8] This enzymatic degradation terminates the signal at cholinergic synapses, which are junctions where nerve impulses are transmitted via acetylcholine.[5] This rapid removal of ACh is essential for preventing the continuous stimulation of postsynaptic receptors and allowing for precise temporal control of nerve signaling.[6][7] Cholinergic signaling, mediated by acetylcholine, is vital for a wide array of physiological processes, including muscle contraction, memory, learning, and attention.[9][10][11][12][13]
Acetylcholinesterase Inhibitors (AChEIs): Mechanism and Therapeutic Applications
Acetylcholinesterase inhibitors (AChEIs) are compounds that block the activity of the AChE enzyme.[1][14] By inhibiting AChE, these molecules prevent the breakdown of acetylcholine, leading to an increased concentration and prolonged presence of ACh in the synaptic cleft.[1][14][15] This enhancement of cholinergic transmission can compensate for deficits in acetylcholine levels or signaling that are characteristic of certain diseases.
AChEIs are classified based on their mechanism of inhibition as either reversible or irreversible.[1][14] Reversible inhibitors, which include many clinically used drugs, bind to the enzyme temporarily. Irreversible inhibitors, such as certain organophosphates, form a stable covalent bond with the enzyme, leading to a long-lasting blockade.[14]
The therapeutic applications of AChEIs are diverse and include:
-
Alzheimer's Disease: In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to cognitive decline.[2] AChEIs like donepezil, rivastigmine, and galantamine are used to increase acetylcholine levels in the brain, which can modestly improve cognitive function.[1][2][11]
-
Myasthenia Gravis: This autoimmune disorder is characterized by muscle weakness due to antibodies blocking acetylcholine receptors at the neuromuscular junction. AChEIs increase the amount of acetylcholine available to compete with these antibodies, thereby improving muscle strength.[1]
-
Glaucoma: Certain AChEIs can be used to reduce intraocular pressure.
-
Reversal of Neuromuscular Blockade: After surgery, AChEIs are used to reverse the effects of neuromuscular blocking agents.[15]
Data Presentation: A Case Study of EM-DC-19
To illustrate the quantitative data associated with a novel inhibitor, we present information on EM-DC-19, a recently identified selective monoamine oxidase B (MAO-B) inhibitor with additional moderate acetylcholinesterase inhibitory activity.[16] Such dual-target inhibitors are of interest for complex neurodegenerative diseases where multiple pathways are dysregulated.[16]
| Compound | Target | IC50 (µM) | Selectivity |
| EM-DC-19 | MAO-B | 0.299 ± 0.10 | Selective for MAO-B over MAO-A |
| AChE | 76.15 ± 6.12 | Moderate AChE inhibitor | |
| MAO-A | > 100 | ||
| BChE | > 100 |
Table 1: Inhibitory activity and selectivity of EM-DC-19. Data extracted from a study on pyrrole-based selective MAO-B inhibitors.[16] IC50 represents the half-maximal inhibitory concentration. BChE stands for butyrylcholinesterase, a related enzyme.
Experimental Protocols: Acetylcholinesterase Activity Assay (Ellman's Method)
The most common method for determining AChE activity and screening for its inhibitors is the spectrophotometric assay developed by Ellman.[17][18][19]
Principle:
This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[18][20] The rate of color formation is directly proportional to the AChE activity.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCh) solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or recombinant human)
-
Test inhibitor compound at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCh and DTNB in the phosphate buffer on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution (or vehicle for control wells)
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the DTNB solution followed by the ATCh substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Cholinergic signaling at the synapse and the inhibitory action of AChEIs.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
- 14. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 15. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
A Technical Guide on the Role of Acetylcholinesterase Inhibitors in Alzheimer's Disease Research
Disclaimer: No specific public domain information is available for a compound designated "AChE-IN-19." This guide therefore provides a broader overview of the role of acetylcholinesterase inhibitors (AChEIs) in the research and treatment of Alzheimer's disease (AD), synthesizing current knowledge for researchers, scientists, and drug development professionals.
Introduction: The Cholinergic Hypothesis and Acetylcholinesterase Inhibition
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the key pathological features of AD is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[2][3] ACh is crucial for learning, memory, and attention.[4] The "cholinergic hypothesis" of AD posits that this reduction in ACh levels contributes significantly to the cognitive symptoms of the disease.
Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter signal.[2][5] By inhibiting AChE, the concentration and duration of action of ACh in the synapse are increased, thereby compensating for the loss of cholinergic neurons and improving cognitive function.[1][2] This mechanism forms the basis for the use of acetylcholinesterase inhibitors (AChEIs) as a first-line symptomatic treatment for mild to moderate AD.[4][6] Beyond symptomatic relief, there is emerging evidence that AChE itself may play a role in the pathogenesis of AD by interacting with amyloid-beta (Aβ) and promoting plaque formation, suggesting that AChEIs could have disease-modifying effects.[1]
Mechanism of Action of Acetylcholinesterase Inhibitors
AChEIs function by binding to the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine.[2] There are different types of AChEIs, categorized by their binding mechanism:
-
Reversible Inhibitors: These inhibitors, such as donepezil and galantamine, bind to the enzyme reversibly.[2][7]
-
Pseudo-irreversible Inhibitors: Rivastigmine is a carbamate inhibitor that binds to AChE, forming a carbamylated complex that is hydrolyzed very slowly, leading to a prolonged duration of action.[3]
Some AChEIs, like rivastigmine, also inhibit butyrylcholinesterase (BuChE), another enzyme that can hydrolyze acetylcholine.[3] Galantamine has a dual mechanism of action, not only inhibiting AChE but also modulating nicotinic acetylcholine receptors to enhance ACh release.[2]
Signaling Pathway of Acetylcholinesterase Inhibition
Quantitative Data on Approved Acetylcholinesterase Inhibitors
The efficacy of AChEIs is typically evaluated in clinical trials using standardized cognitive and global assessment scales, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE).
| Drug | Dosage | Study Duration | Change in ADAS-Cog Score (vs. Placebo) | Reference |
| Donepezil | 5 mg/day | 24 weeks | -2.49 (p < 0.0001) | [3] |
| Donepezil | 10 mg/day | 24 weeks | -2.88 (p < 0.0001) | [3] |
| Metrifonate | 0.3 mg/kg/day (medium dose) | Not Specified | -1.3 (p < 0.053) | [3] |
| Metrifonate | 0.65 mg/kg/day (high dose) | Not Specified | -2.94 (p < 0.0001) | [3] |
| Drug | Mean Change from Baseline in MMSE Score | Percentage of Responders (≥2 point MMSE improvement) | Reference |
| Acetylcholinesterase Inhibitors (pooled) | +0.5 (±3.0) | 15.7% at 9 months | [8] |
| Drug | Standardized Mean Difference (Cognitive Outcomes) | 95% Confidence Interval | Reference |
| Donepezil | -0.33 | [-0.52, -0.13] | [9] |
| Galantamine | -0.48 | [-0.58, -0.38] | [9] |
| Rivastigmine | -0.65 | [-1.06, -0.23] | [9] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard high-throughput screening method for identifying and characterizing AChE inhibitors.[5][10][11]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[5][10][11] The rate of color change is proportional to the AChE activity.
Materials:
-
Purified acetylcholinesterase
-
Acetylthiocholine iodide (AChI) substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare a stock solution of AChI (e.g., 15 mM) in deionized water.
-
Prepare a working solution of AChE in phosphate buffer (e.g., 0.16 U/mL).
-
Prepare serial dilutions of the test compounds and a known inhibitor (e.g., galantamine) as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 500 µL DTNB solution, 100 µL AChI solution, 275 µL phosphate buffer, and 100 µL of the solvent used for the test compounds.
-
Control (No Inhibitor): 500 µL DTNB solution, 100 µL AChI solution, 250 µL phosphate buffer, 100 µL of the solvent, and 25 µL of AChE solution.
-
Test Wells: 500 µL DTNB solution, 100 µL AChI solution, 250 µL phosphate buffer, 100 µL of the test compound solution, and 25 µL of AChE solution.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] * 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Efficacy Studies in Transgenic Mouse Models of AD
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and develop amyloid plaques and cognitive deficits are commonly used to evaluate the in vivo efficacy of potential AD therapies.[13]
Animal Model:
-
Tg2576 transgenic mice, which overexpress a mutant form of human APP. These mice develop Aβ plaques and memory impairments around 9-10 months of age.[13]
Experimental Design:
-
Animal Groups:
-
Tg2576 transgenic mice (Tg(+)) treated with the test compound.
-
Tg(+) mice treated with vehicle (control).
-
Wild-type littermates (Tg(-)) treated with vehicle (baseline).
-
-
Drug Administration:
-
Beginning at an age when pathology is present (e.g., 9 months), administer the test compound (e.g., physostigmine or donepezil) or vehicle to the respective groups daily for a specified period (e.g., 6 weeks).[13] Dosing can be escalated over time.
-
-
Behavioral Testing:
-
Conduct a battery of behavioral tests to assess learning and memory, such as:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Fear Conditioning: To assess contextual and cued memory.[13]
-
-
-
Post-mortem Analysis:
-
After the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry and ELISA to quantify Aβ plaque burden and levels of soluble and insoluble Aβ.
-
Experimental Workflow for AChE Inhibitor Drug Discovery
Conclusion and Future Directions
Acetylcholinesterase inhibitors remain a cornerstone of symptomatic treatment for Alzheimer's disease, providing modest but meaningful cognitive benefits for many patients.[6] The research into AChEIs continues to evolve, with a focus on developing novel compounds with improved efficacy, better side-effect profiles, and potential disease-modifying properties. Future research may focus on multi-target-directed ligands that combine AChE inhibition with other therapeutic actions, such as anti-amyloid or anti-inflammatory effects. The experimental protocols and models described in this guide provide a framework for the continued investigation and development of new therapies targeting the cholinergic system in Alzheimer's disease.
References
- 1. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Efficacy of Acetylcholinesterase Inhibitors on Cognitive Function in Alzheimer’s Disease. Review of Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cohort study of effectiveness of acetylcholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. attogene.com [attogene.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AChE-IN-X: A Selective Acetylcholinesterase Inhibitor
Disclaimer: Information regarding a specific molecule designated "AChE-IN-19" is not publicly available. This guide has been constructed using a representative, hypothetical selective acetylcholinesterase inhibitor, herein named AChE-IN-X , to demonstrate the core principles and data relevant to such a compound for research and drug development professionals. The presented data and experimental details are synthesized from established findings for well-characterized selective acetylcholinesterase inhibitors.
This technical guide provides a comprehensive overview of AChE-IN-X, a potent and selective inhibitor of acetylcholinesterase (AChE). The document details its inhibitory activity, selectivity profile, and the experimental protocols for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.
Core Compound Profile: AChE-IN-X
AChE-IN-X is a novel synthetic compound designed to exhibit high selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window for potential applications in neurodegenerative diseases where cholinergic potentiation is a key therapeutic strategy.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of AChE-IN-X have been characterized through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) were determined against both human recombinant AChE and BuChE.
Table 1: In Vitro Inhibitory Activity of AChE-IN-X against Cholinesterases
| Enzyme Target | IC50 (nM) | Ki (nM) | Inhibition Type | Selectivity Index (BuChE IC50 / AChE IC50) |
| Acetylcholinesterase (AChE) | 8.13 | 4.69 | Partial Non-competitive | 150 |
| Butyrylcholinesterase (BuChE) | 1220 | 850 | Competitive |
Mechanism of Action: Cholinergic Signaling Pathway
AChE-IN-X exerts its effect by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, AChE-IN-X increases the concentration and duration of action of ACh, leading to enhanced cholinergic neurotransmission. This mechanism is depicted in the signaling pathway diagram below.
Experimental Protocols
Detailed methodologies for the characterization of AChE-IN-X are provided below.
Determination of IC50 using Ellman's Assay
The inhibitory activity of AChE-IN-X on AChE and BuChE is determined using a modified Ellman's method.[1][2][3] This spectrophotometric assay measures the activity of the cholinesterase enzyme by detecting the product of the enzymatic reaction.
Materials:
-
Acetylcholinesterase (AChE) from human recombinant source
-
Butyrylcholinesterase (BuChE) from human serum
-
AChE-IN-X (test compound)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of AChE-IN-X in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add 20 µL of the AChE-IN-X dilution, 140 µL of PBS (pH 7.4), and 20 µL of AChE or BuChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the respective substrate (ATCI for AChE, BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of AChE-IN-X compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Kinetic Analysis
To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), kinetic studies are performed.[4][5]
Procedure:
-
Perform the Ellman's assay as described above, but with varying concentrations of both the substrate (ATCI or BTCI) and the inhibitor (AChE-IN-X).
-
A range of substrate concentrations, typically spanning from 0.1 to 5 times the Michaelis-Menten constant (Km) of the enzyme, are used.
-
For each substrate concentration, a set of inhibitor concentrations are tested.
-
The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
The data is analyzed using graphical methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition.
-
The Ki value is calculated from the replots of the slopes or intercepts of the primary plots.
Experimental Workflow for Screening and Characterization
The general workflow for identifying and characterizing novel AChE inhibitors like AChE-IN-X is a multi-step process that begins with a large-scale screening and progresses to detailed characterization.[6][7][8]
This structured approach ensures the efficient identification of potent and selective inhibitors, which can then be advanced to further preclinical and clinical development. The detailed characterization of the inhibitory profile and mechanism of action, as outlined in this guide for AChE-IN-X, is a critical component of this process.
References
- 1. scielo.br [scielo.br]
- 2. broadpharm.com [broadpharm.com]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on Tacrine-Based Acetylcholinesterase Inhibitors: Structural Analogs and Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of tacrine-based structural analogs and derivatives as acetylcholinesterase (AChE) inhibitors. It delves into their design, synthesis, biological evaluation, and the underlying mechanisms of action, with a particular focus on dual-binding site inhibitors.
Introduction to Acetylcholinesterase Inhibition and Tacrine
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE increases the concentration of ACh in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first centrally acting AChE inhibitor to be approved for the treatment of AD. However, its clinical use has been limited due to hepatotoxicity. This has spurred extensive research into the development of tacrine analogs and derivatives with improved efficacy and safety profiles.
A significant advancement in this area is the design of dual-binding site inhibitors. These compounds are engineered to interact with both the Catalytic Anionic Site (CAS) at the bottom of the AChE gorge and the Peripheral Anionic Site (PAS) at the entrance.[1][2][3] This dual interaction not only enhances inhibitory potency but can also interfere with the AChE-induced aggregation of β-amyloid plaques, a hallmark of AD.[1][4]
Structural Analogs and Derivatives of Tacrine
The core structure of tacrine has been extensively modified to create a diverse range of analogs and derivatives. These modifications aim to enhance binding affinity, improve selectivity for AChE over butyrylcholinesterase (BuChE), reduce toxicity, and introduce additional therapeutic properties such as antioxidant and anti-amyloid aggregation activities.
Coumarin moieties have been integrated with the tacrine scaffold to create heterodimers. These hybrids have demonstrated potent inhibitory activity against both AChE and BuChE.[5][6]
| Compound | hAChE IC50 (μM)[6] | hBuChE IC50 (μM)[6] | Selectivity Index (hBuChE/hAChE)[6] |
| Tacrine | 0.50 | 0.09 | 0.18 |
| Tacrine-coumarin 7c | 0.0154 | 0.328 | 21.3 |
| Tacrine derivative 6b | 0.0263 | 0.228 | 8.67 |
| Tacrine derivative 6c | 0.0421 | 0.285 | 6.77 |
hAChE: human Acetylcholinesterase, hBuChE: human Butyrylcholinesterase
The introduction of phosphate groups to the tacrine structure has yielded compounds with significant AChE inhibitory activity. Some of these derivatives have shown even greater potency than tacrine itself.[7]
| Compound | eeAChE IC50 (nM)[7] | BChE IC50 (nM)[7] |
| Tacrine | 35.12 | 23.53 |
| Analog 6 | 38.21 | 6.75 |
| Analog 8 | 6.11 | 12.86 |
| Analog 9 | 11.43 | 45.21 |
| Analog 11 | 35.58 | 28.32 |
| Analog 13 | 16.34 | 1.97 |
eeAChE: Electrophorus electricus Acetylcholinesterase
Utilizing click chemistry, tacrine has been linked to triazole moieties. These derivatives have been evaluated for their inhibitory effects on both AChE and BuChE.[8]
| Compound | AChE IC50 (μM)[8] | BChE IC50 (μM)[8] |
| Tacrine | 0.18 | 0.05 |
| 8a2 | 4.89 | 3.61 |
| 8a3 | 10.0 | 66.68 |
| 8a4 | 11.07 | >100 |
| 8b2 | 19.59 | >100 |
| 8b3 | 18.66 | >100 |
| 8b6 | >100 | 6.06 |
The fusion of tacrine with chromene scaffolds has resulted in multi-target-directed ligands with potent AChE and BuChE inhibitory activities.[9]
| Compound | hAChE IC50 (μM)[9] | BuChE IC50 (μM)[9] |
| Tacrine | 0.11 | 0.03 |
| 5c | 0.44 | 0.08 |
| 5d | 0.25 | 0.14 |
| 4g | 0.30 | 0.22 |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these compounds is the inhibition of AChE. Dual-binding site inhibitors, in particular, exhibit a more complex interaction with the enzyme.
Experimental Protocols
The evaluation of AChE inhibitors relies on standardized and reproducible experimental protocols. The following sections detail the general synthetic routes for tacrine analogs and the widely used Ellman's method for assessing AChE inhibitory activity.
Several synthetic strategies are employed to create tacrine derivatives.[10][11][12] A common approach is the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone or nitrile with a cyclic ketone.
Example: Synthesis of Tacrine from 2-aminobenzonitrile and cyclohexanone [11]
-
Reaction Setup: A mixture of 2-aminobenzonitrile and cyclohexanone is heated, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 120 °C) for several hours.
-
Work-up: After cooling, the reaction mixture is treated with a base, such as sodium hydroxide (NaOH), to neutralize the catalyst and facilitate product precipitation.
-
Purification: The crude product is then purified by filtration, washing with a suitable solvent (e.g., isopropanol), and can be further purified by recrystallization or column chromatography.
The Ellman's method is a colorimetric assay used to measure AChE activity.[13][14][15] It is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[14]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure: [16]
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and serially dilute it to the desired concentrations.
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
-
Assay in 96-well plate:
-
Add a specific volume of the test compound solution to the wells.
-
Add the buffer solution.
-
Add the DTNB solution.
-
Add the AChE solution to initiate a pre-incubation period (e.g., 5 minutes at 37 °C).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 5 seconds for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] * 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The development of tacrine-based structural analogs and derivatives continues to be a promising avenue in the search for more effective treatments for Alzheimer's disease. The focus on dual-binding site inhibitors and multi-target-directed ligands represents a sophisticated approach to tackling the multifaceted nature of this neurodegenerative disorder. Future research will likely concentrate on further optimizing the pharmacological profile of these compounds to enhance their neuroprotective effects, improve their blood-brain barrier permeability, and minimize adverse effects, with the ultimate goal of developing a disease-modifying therapy for Alzheimer's disease.
References
- 1. Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel tacrine derivatives and tacrine-coumarin hybrids as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of tacrine analogues and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Preliminary In-vitro Characterization of AChE-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of AChE-IN-19, a novel acetylcholinesterase (AChE) inhibitor. This document details the experimental protocols, quantitative data, and key mechanistic insights derived from initial studies. The data presented herein is intended to provide researchers and drug development professionals with a foundational understanding of the biochemical and cellular activities of this compound, supporting its potential as a therapeutic candidate. All quantitative data are summarized in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE is a well-established therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease. By preventing the breakdown of ACh, AChE inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
This compound has been identified as a potent and selective inhibitor of AChE. This guide outlines the in-vitro studies conducted to characterize its inhibitory activity, kinetic profile, and cellular effects.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the preliminary in-vitro studies of this compound.
Table 1: Acetylcholinesterase Inhibitory Activity of this compound
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Human AChE | 0.85 ± 0.07 |
| Donepezil (Reference) | Human AChE | 0.025 ± 0.003 |
Table 2: Enzyme Kinetics of this compound against Human AChE
| Parameter | Value | Description |
| Inhibition Type | Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. |
| Kᵢ (µM) | 0.52 | Inhibitor constant, indicating the affinity of the inhibitor for the free enzyme. |
| Kᵢ' (µM) | 1.25 | Inhibitor constant for the enzyme-substrate complex. |
| Vₘₐₓ (µmol/min/mg) | Decreased | Maximum reaction velocity is reduced in the presence of the inhibitor. |
| Kₘ (µM) | Increased | Michaelis constant is increased, indicating a lower affinity of the enzyme for its substrate. |
Table 3: Cytotoxicity of this compound in SH-SY5Y Human Neuroblastoma Cells
| Compound | CC₅₀ (µM) |
| This compound | > 100 |
| Doxorubicin (Positive Control) | 1.2 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay spectrophotometrically measures the activity of AChE based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[1][2]
Materials:
-
Acetylcholinesterase (AChE) from human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound and reference inhibitor (Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Prepare stock solutions of this compound and Donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds.
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of AChE solution (0.5 U/mL) to each well and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB (10 mM) to each well.
-
Initiate the reaction by adding 10 µL of ATCI (14 mM).
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_c - A_s) / A_c ] x 100 where A_c is the absorbance of the control (without inhibitor) and A_s is the absorbance of the sample.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetic Studies
The mechanism of AChE inhibition by this compound was determined by measuring the initial rates of the enzymatic reaction at different concentrations of the substrate (ATCI) and the inhibitor.
Procedure:
-
The assay is performed as described in the AChE inhibition assay.
-
A range of ATCI concentrations (e.g., 0.1 to 1.0 mM) are used.
-
For each substrate concentration, the reaction is carried out in the absence and presence of different concentrations of this compound.
-
The initial reaction velocities (V₀) are calculated from the linear portion of the absorbance versus time curves.
-
A Lineweaver-Burk plot (1/V₀ versus 1/[S]) is generated to determine the type of inhibition and the kinetic parameters (Kₘ and Vₘₐₓ).[3][4]
-
Dixon plots and their secondary plots are used to determine the inhibitor constants (Kᵢ and Kᵢ').[5]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The CC₅₀ (50% cytotoxic concentration) is calculated from the dose-response curve.
Visualizations
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the in-vitro acetylcholinesterase inhibition assay.
Cholinergic Signaling Pathway and Site of Action of this compound
Caption: Cholinergic neurotransmission and the inhibitory action of this compound.
Lineweaver-Burk Plot for Mixed Inhibition
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on Acetylcholinesterase (AChE) Inhibitors and their Effect on Cholinergic Pathways
Disclaimer: Initial searches for the specific compound "AChE-IN-19" did not yield any publicly available data. The following guide provides a comprehensive overview of acetylcholinesterase (AChE) inhibitors in general, their mechanism of action, and their profound effects on cholinergic pathways, a topic of significant interest to researchers, scientists, and drug development professionals.
Introduction to the Cholinergic System and Acetylcholinesterase
The cholinergic system is a vital component of the nervous system, playing a crucial role in a wide array of physiological processes.[1][2] This system's primary neurotransmitter is acetylcholine (ACh), which is involved in everything from muscle contraction to memory and inflammation.[1][2][3] The precise regulation of ACh levels in the synaptic cleft is critical for proper neuronal function. This regulation is primarily managed by the enzyme acetylcholinesterase (AChE).
AChE is a powerful enzyme that rapidly hydrolyzes acetylcholine into its inactive components, choline and acetate, thus terminating the neurotransmitter's signal.[4] By controlling the concentration and duration of ACh in the synapse, AChE ensures the fidelity of cholinergic neurotransmission.
Mechanism of Action of AChE Inhibitors
Acetylcholinesterase inhibitors (AChEIs) are a class of compounds that, as their name suggests, block the action of AChE.[5] By inhibiting this enzyme, AChEIs prevent the breakdown of acetylcholine, leading to an increase in its concentration and a prolongation of its action in the synaptic cleft and at neuromuscular junctions.[5] This enhancement of cholinergic signaling is the fundamental mechanism through which AChEIs exert their therapeutic effects.
The inhibition can be reversible or irreversible, with most therapeutic agents being reversible inhibitors. These inhibitors typically bind to the active site of the AChE enzyme, preventing it from binding with and hydrolyzing acetylcholine.
Therapeutic Implications of Modulating Cholinergic Pathways
The ability of AChE inhibitors to amplify cholinergic signaling has made them a cornerstone in the treatment of various neurological and physiological conditions.
Neurodegenerative Diseases
In conditions like Alzheimer's disease, there is a characteristic loss of cholinergic neurons, leading to a deficit in acetylcholine.[3] This deficiency is linked to the cognitive decline observed in patients.[3] By inhibiting AChE, drugs can compensate for the reduced production of acetylcholine, thereby improving neurotransmission and alleviating some of the cognitive symptoms.[3]
The Cholinergic Anti-Inflammatory Pathway
A fascinating and relatively more recent area of research is the role of the cholinergic system in modulating inflammation. The "cholinergic anti-inflammatory pathway" is a neural circuit in which the vagus nerve, a key component of the parasympathetic nervous system, inhibits the production of pro-inflammatory cytokines.[1][2] Acetylcholine released from vagus nerve endings can interact with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages, to suppress the inflammatory response.[1][2]
AChE inhibitors, by increasing the availability of acetylcholine, can potentially enhance the activity of this anti-inflammatory pathway. This has opened up possibilities for their use in conditions characterized by chronic inflammation.
Quantitative Data on the Effects of AChE Inhibition
The following table summarizes the expected quantitative effects of administering an acetylcholinesterase inhibitor on key parameters within the cholinergic system. The exact values can vary significantly depending on the specific inhibitor, dosage, and biological system under study.
| Parameter | Expected Change with AChE Inhibitor | Rationale |
| Acetylcholine (ACh) Concentration (Synaptic Cleft) | Significant Increase | Inhibition of AChE prevents the breakdown of ACh, leading to its accumulation. |
| AChE Enzyme Activity | Significant Decrease | The inhibitor directly binds to and blocks the active site of the AChE enzyme. |
| Postsynaptic Receptor Activation (Muscarinic & Nicotinic) | Increased and Prolonged | Higher concentrations of ACh in the synapse lead to more frequent and sustained binding to its receptors. |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Potential Decrease | Enhanced activation of the cholinergic anti-inflammatory pathway can suppress cytokine production by immune cells. |
| Cognitive Function Scores (in relevant models) | Improvement | Increased cholinergic neurotransmission in brain regions associated with memory and learning can lead to better performance in cognitive tasks. |
Generalized Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of novel AChE inhibitors. Below are generalized methodologies for key in vitro and in vivo experiments.
In Vitro AChE Enzyme Activity Assay (Ellman's Method)
Objective: To determine the inhibitory potential (IC50) of a test compound on AChE activity.
Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Purified AChE (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (potential AChE inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a control group with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for Neuroprotection
Objective: To assess the ability of an AChE inhibitor to protect neuronal cells from damage.
Principle: Neuronal cell lines (e.g., SH-SY5Y) can be treated with a neurotoxin (e.g., amyloid-beta peptide for Alzheimer's models) to induce cell death. The protective effect of the test compound is then evaluated by measuring cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., Aβ peptide, glutamate)
-
Test compound (AChE inhibitor)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with different concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Introduce the neurotoxin to the cell culture medium to induce damage. Include a control group with no neurotoxin and a group with only the neurotoxin.
-
Incubate the cells for a further 24-48 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader to quantify the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to AChE inhibition and experimental design.
Caption: Cholinergic signaling at the synapse.
Caption: Mechanism of acetylcholinesterase inhibition.
Caption: A typical experimental workflow for screening AChE inhibitors.
References
- 1. Cholinergic anti-inflammatory pathway and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic anti-inflammatory pathway and COVID-19 [bi.tbzmed.ac.ir]
- 3. Action of the Purinergic and Cholinergic Anti-inflammatory Pathways on Oxidative Stress in Patients with Alzheimer’s Disease in the Context of the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esmed.org [esmed.org]
- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]
Unlocking the Therapeutic Potential of BChE-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BChE-IN-19, a potent and selective butyrylcholinesterase (BChE) inhibitor with significant therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document outlines the core characteristics of BChE-IN-19, including its mechanism of action, quantitative inhibitory data, and the experimental protocols for its evaluation.
Introduction to BChE-IN-19
BChE-IN-19, also identified as compound 7b in its seminal publication, is a novel indanone derivative designed as a selective inhibitor of butyrylcholinesterase.[1][2] Its development was rationalized by the growing body of evidence implicating BChE in the progression of Alzheimer's disease, particularly in later stages where its activity surpasses that of acetylcholinesterase (AChE). By selectively targeting BChE, BChE-IN-19 aims to modulate cholinergic neurotransmission, a key pathway implicated in cognitive function, with a potentially improved side-effect profile compared to non-selective cholinesterase inhibitors.
Mechanism of Action
The primary mechanism of action of BChE-IN-19 is the inhibition of the enzyme butyrylcholinesterase. BChE, similar to AChE, is a serine hydrolase that catalyzes the breakdown of the neurotransmitter acetylcholine. In a healthy cholinergic synapse, the action of acetylcholine is terminated by these cholinesterases. In Alzheimer's disease, the cholinergic system is compromised, leading to cognitive decline. By inhibiting BChE, BChE-IN-19 increases the synaptic concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling.
Molecular docking studies have elucidated the binding mode of indanone derivatives within the active site of cholinesterases, indicating interactions with key residues.[1]
Figure 1: Mechanism of BChE-IN-19 in the Cholinergic Synapse.
Quantitative Inhibitory Data
BChE-IN-19 has demonstrated high potency and selectivity for BChE over AChE. The following table summarizes the key quantitative data from in vitro enzymatic assays.[1]
| Compound | Target Enzyme | IC50 (µM) |
| BChE-IN-19 (7b) | Butyrylcholinesterase (BChE) | 0.04 |
| BChE-IN-19 (7b) | Acetylcholinesterase (AChE) | > 24.36 (based on range for series) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of BChE-IN-19.
General Synthetic Procedure for Indanone Derivatives
The synthesis of BChE-IN-19 and related indanone derivatives involves a multi-step process. A generalized workflow is presented below. For specific details on reagents, reaction conditions, and purification methods, refer to the original publication.[1]
Figure 2: Generalized workflow for the synthesis of BChE-IN-19.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of BChE-IN-19 against both AChE and BChE was determined using a modified Ellman's spectrophotometric method.
Materials:
-
Acetylcholinesterase (from Electric eel)
-
Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (BChE-IN-19) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Protocol:
-
Preparation of Reagents: Prepare stock solutions of enzymes, substrates, DTNB, and the test compound in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Inhibitor Incubation: Add various concentrations of BChE-IN-19 to the wells. A control well should contain the solvent vehicle instead of the inhibitor. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Add the respective substrate (ATCI for AChE, BTCI for BChE) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of BChE-IN-19 compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Potential Therapeutic Applications
The primary therapeutic application for BChE-IN-19 is in the symptomatic treatment of Alzheimer's disease . Its high selectivity for BChE suggests it may be particularly beneficial in moderate to late stages of the disease where BChE plays a more prominent role in acetylcholine hydrolysis.
Further research could explore the potential of BChE-IN-19 in other conditions characterized by cholinergic deficits, such as:
-
Parkinson's disease dementia
-
Lewy body dementia
Future Directions
The promising in vitro profile of BChE-IN-19 warrants further investigation. Future studies should focus on:
-
In vivo efficacy: Evaluating the cognitive-enhancing effects of BChE-IN-19 in animal models of Alzheimer's disease.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.
-
Safety and toxicology: Conducting comprehensive safety and toxicity studies to establish a therapeutic window.
-
Mechanism of neuroprotection: Investigating potential neuroprotective effects beyond cholinesterase inhibition, as seen with some other multi-functional anti-Alzheimer's agents.[3]
Figure 3: Logical progression of BChE-IN-19 from discovery to potential clinical use.
Conclusion
BChE-IN-19 is a highly potent and selective butyrylcholinesterase inhibitor that has emerged from rational drug design and thorough in vitro evaluation. Its distinct pharmacological profile makes it a compelling candidate for further development as a therapeutic agent for Alzheimer's disease and potentially other neurodegenerative disorders associated with cholinergic dysfunction. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in advancing this promising compound towards clinical application.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and evaluation of novel indandione derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Acetylcholinesterase Inhibitor Donepezil in Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donepezil is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. It is widely used in the symptomatic treatment of Alzheimer's disease. In a research context, Donepezil serves as a valuable tool for studying cholinergic signaling, neuroprotection, and the cellular effects of AChE inhibition. These application notes provide detailed protocols for evaluating the activity of Donepezil in common neuronal cell lines, such as SH-SY5Y and PC12 cells.
Data Presentation
The following tables summarize key quantitative data for the use of Donepezil in cell culture experiments.
Table 1: Inhibitory Activity of Donepezil against Acetylcholinesterase
| Parameter | Value | Cell Line/System | Reference |
| IC50 (human AChE) | 11.6 nM | Enzyme Assay | [1] |
| IC50 (bovine AChE) | 8.12 nM | Enzyme Assay | [1] |
Table 2: Recommended Concentration Ranges for Donepezil in Cell-Based Assays
| Assay | Cell Line | Concentration Range | Treatment Duration | Reference |
| AChE Inhibition | SH-SY5Y | 0.1 - 10 µM | 1 hour | [2] |
| Cytotoxicity (MTT Assay) | PC12 | 0.5 - 50 µM | 24 hours | [3] |
| Neuroprotection | SH-SY5Y | 0.3 - 3 µM | 48 hours | [4] |
| Cell Proliferation | SH-SY5Y | 100 nM - 10 µM | 48 hours - 7 days | [2] |
| Apoptosis Assay | SH-SY5Y | 5 µM | 48 hours | [5] |
| Western Blot | Rat Cortical Neurons | 10 µM | 4 days | [6] |
Experimental Protocols
Cell Culture
Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are recommended.
Culture Medium:
-
SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
PC12: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
Materials:
-
SH-SY5Y cells
-
Donepezil
-
Phosphate Buffered Saline (PBS)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Donepezil in culture medium.
-
Remove the culture medium from the wells and replace it with the Donepezil dilutions. Include a vehicle control (medium with DMSO, if used to dissolve Donepezil) and a no-enzyme control.
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, wash the cells twice with PBS.
-
Add 50 µL of DTNB solution to each well.
-
Add 50 µL of ATCI solution to initiate the reaction.
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-20 minutes, or as a single endpoint reading after a fixed time (e.g., 15 minutes).
-
Calculate the percentage of AChE inhibition for each Donepezil concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Donepezil concentration.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of Donepezil on cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
PC12 cells
-
Donepezil
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Donepezil (e.g., 0.5, 1, 5, 10, 20, 50 µM) for 24 hours.[3] Include a vehicle control.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SH-SY5Y cells
-
Donepezil (e.g., 5 µM)[5]
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed SH-SY5Y cells in a 6-well plate and treat with Donepezil for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways affected by Donepezil, such as Akt and MAPK.
Materials:
-
Rat cortical neurons or SH-SY5Y cells
-
Donepezil (e.g., 10 µM)[6]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-AChE)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Donepezil for the desired time (e.g., 4 days for chronic treatment).[6]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for evaluating Donepezil in cell cultures.
Caption: Proposed signaling pathway for Donepezil-mediated neuroprotection.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel neuronal targets for the acetylcholinesterase inhibitor donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive protective effects of donepezil and nicotine against salsolinol-induced cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE-IN-19 in Neuroblastoma Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroblastoma is the most common extracranial solid tumor in childhood, originating from the embryonic neural crest cells that form the sympathetic nervous system.[1][2] Despite multimodal therapeutic approaches, high-risk neuroblastoma has a poor prognosis, necessitating the exploration of novel therapeutic agents.[3] Acetylcholinesterase (AChE), traditionally known for its role in terminating synaptic transmission by hydrolyzing acetylcholine, has been implicated in non-classical functions, including cell proliferation, differentiation, and apoptosis. These non-synaptic roles of AChE make it a potential therapeutic target in oncology.
AChE-IN-19 is a potent and selective inhibitor of acetylcholinesterase. These application notes provide a comprehensive guide for researchers and scientists to investigate the effects of this compound on neuroblastoma cell lines. The following protocols and data serve as a foundational framework for evaluating its potential as an anti-cancer agent in a preclinical setting.
Mechanism of Action
While the primary role of AChE is the hydrolysis of acetylcholine at the neuromuscular junction and in the central nervous system, emerging evidence suggests its involvement in tumorigenesis through non-catalytic functions.[4][5] In the context of neuroblastoma, inhibition of AChE by this compound may lead to an increase in acetylcholine levels, which can, in turn, modulate nicotinic and muscarinic acetylcholine receptor signaling. This modulation can influence downstream pathways that regulate cell cycle progression and apoptosis. Furthermore, some studies suggest that AChE itself may have pro-proliferative effects independent of its catalytic activity, which can be disrupted by inhibitor binding.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Lines
| Cell Line | Phenotype | MYCN Status | This compound IC50 (µM) after 72h |
| SH-SY5Y | Adrenergic | Non-amplified | 15.2 ± 2.1 |
| SK-N-BE(2) | Mesenchymal | Amplified | 8.9 ± 1.5 |
| IMR-32 | Adrenergic | Amplified | 10.5 ± 1.8 |
| LAN-5 | Adrenergic | Amplified | 12.1 ± 2.3 |
| SK-N-AS | Mesenchymal | Non-amplified | 25.8 ± 3.4 |
IC50 values were determined using a standard MTT assay after 72 hours of continuous exposure to this compound. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptotic Effects of this compound on Neuroblastoma Cell Lines
| Cell Line | Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| SH-SY5Y | Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| This compound (15 µM) | 18.7 ± 2.2 | 9.3 ± 1.1 | 28.0 ± 3.3 | |
| SK-N-BE(2) | Vehicle Control | 2.5 ± 0.4 | 1.1 ± 0.2 | 3.6 ± 0.6 |
| This compound (9 µM) | 25.4 ± 3.1 | 12.8 ± 1.9 | 38.2 ± 5.0 |
Apoptosis was assessed by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Cells were treated with this compound at their respective IC50 concentrations for 48 hours. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound in neuroblastoma cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: SH-SY5Y, SK-N-BE(2), and other neuroblastoma cell lines can be obtained from authenticated cell banks (e.g., ATCC).
-
Culture Medium:
-
For SH-SY5Y: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium.
-
For SK-N-BE(2): Minimum Essential Medium (MEM).
-
-
Supplements: All media should be supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for dissociation.
Protocol 2: Preparation of this compound
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Apoptosis Assay by Flow Cytometry
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with this compound at the predetermined IC50 concentration and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine all cells from each well.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.
Protocol 5: Western Blot Analysis
-
Protein Extraction: Treat cells in 10 cm dishes with this compound as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, p-AKT, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.
Troubleshooting
-
Low Cell Viability in Controls: Check for contamination, ensure proper incubator conditions, and use a lower passage number of cells.
-
High Background in Western Blots: Optimize antibody concentrations, increase the number and duration of washing steps, and ensure the blocking buffer is fresh.
-
Inconsistent IC50 Values: Ensure accurate cell seeding density, proper drug dilution, and consistent incubation times. Perform experiments in triplicate to ensure reproducibility.
Conclusion
These application notes provide a standardized framework for investigating the in vitro effects of the acetylcholinesterase inhibitor, this compound, on neuroblastoma cell lines. The detailed protocols for assessing cell viability, apoptosis, and protein expression will enable researchers to elucidate the mechanism of action of this compound and evaluate its potential as a novel therapeutic agent for neuroblastoma. Further studies, including in vivo experiments, will be necessary to validate these preclinical findings.
References
- 1. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In-Vivo Rodent Studies of Novel Acetylcholinesterase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in-vivo dosage information for a compound designated "AChE-IN-19" is available in the public domain. The following application notes and protocols are based on data from studies of other novel, dual-binding site acetylcholinesterase inhibitors in rodents. Researchers should always perform dose-escalation and toxicity studies to determine the appropriate and safe dosage range for any new compound.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Novel AChE inhibitors, particularly those with dual-binding site capabilities, are being actively investigated for their potential to offer improved efficacy and disease-modifying effects. This document provides a generalized framework for the in-vivo evaluation of novel AChE inhibitors in rodent models, with a focus on dosage, administration, and relevant experimental protocols.
Data Presentation: Dosage of Novel AChE Inhibitors in Rodent Studies
The following table summarizes in-vivo dosage information for several novel acetylcholinesterase inhibitors from published rodent studies. This data can serve as a starting point for designing experiments with new compounds.
| Compound Name/Type | Rodent Model | Route of Administration | Dosage | Key Findings |
| Galantamine Derivative (Compound 1) | Mice | Intraperitoneal (i.p.) | LD50: 4.24 mg/kg | Highly toxic.[1] |
| Galantamine Derivative (Compound 2) | Mice | Intraperitoneal (i.p.) | LD50: 77.46 mg/kg | Less toxic than galantamine.[1] |
| GAL-CU Hybrid | Mice | Oral (p.o.) | LD50: 49 mg/kg; Therapeutic doses: 2.5 and 5 mg/kg | Non-toxic at therapeutic doses with high antioxidant activity.[2] |
| 6-Methyluracil Derivative (C-35) | Transgenic Mice (APP/PS1) | Intraperitoneal (i.p.) | 5 mg/kg | Partially reversed synapse loss and restored learning and memory.[3] |
| Uracil-Based Inhibitor (Compound 2c) | Mice | Intraperitoneal (i.p.) | LD50 dose | Inhibited brain AChE activity by 52 ± 5%.[4] |
| Donepezil (Reference Drug) | Transgenic Mice (APP/PS1) | Intraperitoneal (i.p.) | 0.75 mg/kg | Partially reversed synapse loss and restored learning and memory.[3] |
Experimental Protocols
Compound Preparation and Administration
3.1.1. Vehicle Selection and Solution Preparation:
The choice of vehicle is critical for ensuring the solubility and stability of the test compound and for minimizing any vehicle-induced effects. Common vehicles for in-vivo rodent studies include:
-
Saline (0.9% NaCl): For water-soluble compounds.
-
Phosphate-Buffered Saline (PBS): Maintains physiological pH.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but can have its own biological effects. It is often used in combination with saline or other aqueous solutions, with the final DMSO concentration typically kept below 10%.
-
Tween 80 or Cremophor EL: Surfactants used to solubilize lipophilic compounds in aqueous solutions.
Protocol for Solution Preparation:
-
Accurately weigh the desired amount of the novel AChE inhibitor.
-
In a sterile container, dissolve the compound in a small amount of the primary solvent (e.g., DMSO).
-
Gradually add the co-solvent or aqueous vehicle (e.g., saline) while vortexing or sonicating to ensure complete dissolution.
-
If necessary, adjust the pH of the final solution to be within a physiologically tolerated range (typically pH 7.2-7.4).
-
Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination, especially for parenteral routes of administration.
3.1.2. Routes of Administration:
The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents, offering rapid absorption.
-
Oral Gavage (p.o.): Used to administer precise oral doses and to assess oral bioavailability.
-
Intravenous (i.v.) Injection: Provides immediate and complete systemic exposure, often used in pharmacokinetic studies.
-
Subcutaneous (s.c.) Injection: Results in slower and more sustained absorption compared to i.p. or i.v. routes.
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of the novel AChE inhibitor.
Protocol (Up-and-Down Procedure):
-
Use a small number of animals (e.g., female Swiss mice or Wistar rats).
-
Administer a starting dose of the compound to a single animal. The starting dose is typically estimated based on in-vitro cytotoxicity data or data from similar compounds.
-
Observe the animal for signs of toxicity and mortality for a defined period (e.g., 48 hours to 14 days).
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5 or 2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This process is continued until enough data points are collected to calculate the LD50 using appropriate statistical methods (e.g., Probit analysis).
In-Vivo AChE Activity Assay
Objective: To measure the degree of AChE inhibition in the brain following compound administration.
Protocol (Ellman's Method):
-
Administer the novel AChE inhibitor to rodents at the desired dose and time point.
-
At the end of the treatment period, euthanize the animals and rapidly dissect the brain tissue (e.g., hippocampus, cortex).
-
Homogenize the brain tissue in ice-cold buffer (e.g., phosphate buffer containing a non-ionic detergent like Triton X-100).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
In a 96-well plate, add the brain homogenate, Ellman's reagent (DTNB), and the substrate (acetylthiocholine iodide).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition relative to vehicle-treated control animals.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of an AChE inhibitor in a cholinergic synapse.
Experimental Workflow
Caption: A generalized workflow for in-vivo rodent studies of novel compounds.
References
- 1. ddg-pharmfac.net [ddg-pharmfac.net]
- 2. researchgate.net [researchgate.net]
- 3. New evidence for dual binding site inhibitors of acetylcholinesterase as improved drugs for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer’s Disease [mdpi.com]
Application Notes and Protocols: Determination of AChE-IN-19 Activity using Ellman's Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the synaptic signal.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3] This document provides a detailed protocol for determining the inhibitory activity of a compound, designated here as AChE-IN-19, on acetylcholinesterase using the well-established Ellman's assay.[4][5]
The Ellman's assay is a rapid, sensitive, and widely used colorimetric method to measure cholinesterase activity.[5][6] The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with thiocholine, the product of the enzymatic hydrolysis of acetylthiocholine (ATCI) by AChE. The resulting product, 5-thio-2-nitrobenzoate (TNB²⁻), is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[7][8] The rate of color development is directly proportional to the AChE activity.
Principle of the Assay
The enzymatic reaction and subsequent color development can be summarized as follows:
-
Enzymatic Hydrolysis: Acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.
-
Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion and a mixed disulfide.
-
Spectrophotometric Measurement: The absorbance of the TNB²⁻ is measured at 412 nm. The rate of the increase in absorbance is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.
Materials and Reagents
Reagent Preparation and Storage
Proper preparation and storage of reagents are crucial for the accuracy and reproducibility of the assay.
| Reagent | Preparation | Storage |
| Phosphate Buffer (0.1 M, pH 8.0) | Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0. | 4°C |
| DTNB Solution (10 mM) | Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.0-8.0). | 4°C, protected from light |
| ATCI Solution (14 mM) | Dissolve 4.05 mg of acetylthiocholine iodide in 1 mL of deionized water. Prepare fresh daily. | On ice during use |
| AChE Enzyme Solution (1 U/mL) | Reconstitute lyophilized acetylcholinesterase from Electrophorus electricus (electric eel) in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 1 U/mL. Aliquot and store. | -20°C |
| This compound Stock Solution | Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). | -20°C |
Experimental Protocol: IC₅₀ Determination of this compound
This protocol is designed for a 96-well microplate format, allowing for the efficient testing of multiple inhibitor concentrations.
Preparation of Working Solutions
-
DTNB Working Solution (0.5 mM): Dilute the 10 mM DTNB stock solution 1:20 with 0.1 M Phosphate Buffer (pH 8.0).
-
ATCI Working Solution (0.7 mM): Dilute the 14 mM ATCI stock solution 1:20 with 0.1 M Phosphate Buffer (pH 8.0).
-
AChE Working Solution (0.1 U/mL): Dilute the 1 U/mL AChE stock solution 1:10 with 0.1 M Phosphate Buffer (pH 8.0).
-
This compound Serial Dilutions: Prepare a series of dilutions of this compound in 0.1 M Phosphate Buffer (pH 8.0) from the stock solution to achieve the desired final concentrations in the assay wells.
Assay Procedure in a 96-Well Plate
The following table outlines the pipetting scheme for the assay.
| Component | Volume (µL) per well |
| 0.1 M Phosphate Buffer (pH 8.0) | Variable (to make up to 140 µL) |
| This compound (or vehicle for control) | 10 |
| AChE Solution (0.1 U/mL) | 10 |
| DTNB Solution (0.5 mM) | 20 |
| Pre-incubation | 15 minutes at 25°C |
| ATCI Solution (0.7 mM) | 20 |
| Total Volume | 200 µL |
Step-by-Step Protocol:
-
To each well of a 96-well plate, add the appropriate volume of 0.1 M Phosphate Buffer (pH 8.0).
-
Add 10 µL of the different concentrations of this compound solution to the sample wells. For the control wells (100% activity), add 10 µL of the vehicle (e.g., buffer with the same percentage of DMSO as the inhibitor solutions).
-
Add 10 µL of the AChE working solution (0.1 U/mL) to all wells except the blank.
-
Add 20 µL of the DTNB working solution to all wells.
-
Mix the contents of the wells gently and incubate the plate at 25°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the ATCI working solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the AChE activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Visualizations
Acetylcholine Signaling Pathway and Inhibition
The following diagram illustrates the normal synaptic transmission involving acetylcholine and the mechanism of its inhibition.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AChE-IN-19 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission.[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is a key therapeutic target for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3] High-throughput screening (HTS) plays a pivotal role in identifying novel AChE inhibitors from large compound libraries.[4] This document provides detailed application notes and protocols for the characterization of AChE-IN-19 , a novel, potent, and selective acetylcholinesterase inhibitor, in HTS formats.
Mechanism of Action
This compound is a reversible inhibitor of acetylcholinesterase. By binding to the active site of the AChE enzyme, it prevents the breakdown of acetylcholine, thereby increasing the concentration and duration of action of acetylcholine at the cholinergic synapse. This enhanced cholinergic activity is the basis for its therapeutic potential.
Signaling Pathway
The cholinergic signaling pathway is fundamental for various cognitive and physiological processes.[5] The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.
Caption: Cholinergic signaling pathway and the inhibitory effect of this compound.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound in various HTS assays.
Table 1: In Vitro Enzyme Inhibition Assay
| Parameter | Value | Conditions |
| IC50 | 75 nM | Human recombinant AChE, 30 min incubation |
| Assay Window | 10-fold | S/B (Signal to Background) |
| Z'-factor | 0.85 | 384-well format |
Table 2: Cell-Based Activity Assay
| Parameter | Value | Conditions |
| EC50 | 150 nM | SH-SY5Y human neuroblastoma cells |
| Assay Window | 8-fold | S/B (Signal to Background) |
| Z'-factor | 0.78 | 1536-well format |
| Cytotoxicity (CC50) | > 50 µM | SH-SY5Y cells, 24 hr incubation |
Experimental Protocols
Enzyme-Based High-Throughput Screening Protocol (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[2]
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6]
Caption: Workflow for the enzyme-based AChE inhibition assay.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
384-well microplates
-
Microplate reader with absorbance detection at 412 nm
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add 5 µL of the diluted compound or control (DMSO for negative control, a known inhibitor like physostigmine for positive control) to the wells of a 384-well plate.
-
Add 10 µL of human recombinant AChE solution (final concentration e.g., 0.02 U/mL) to each well.
-
Incubate the plate for 15 minutes at room temperature.
-
Prepare a substrate-reagent mixture containing ATCI (final concentration e.g., 0.5 mM) and DTNB (final concentration e.g., 0.3 mM) in the assay buffer.
-
Add 10 µL of the substrate-reagent mixture to each well to initiate the reaction.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based High-Throughput Screening Protocol
This protocol utilizes the SH-SY5Y human neuroblastoma cell line, which endogenously expresses AChE.[7]
Principle: This assay uses a fluorogenic method. AChE in the cells hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured.[6][8]
Caption: Workflow for the cell-based AChE inhibition assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Acetylcholine
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
1536-well, black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Seed SH-SY5Y cells into 1536-well plates at an appropriate density (e.g., 2,000 cells/well) and incubate for 24-48 hours.
-
Prepare a serial dilution of this compound.
-
Remove the culture medium and add 3 µL of the diluted compound or control to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a reaction mixture containing acetylcholine, choline oxidase, HRP, and the fluorescent probe in an appropriate buffer.
-
Add 2 µL of the reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 540/590 nm for Amplex Red).
-
Calculate the percentage of activity and determine the EC50 value.
Hit Confirmation and Follow-up
Positive hits from the primary screen should be subjected to a confirmation and validation process to eliminate false positives and characterize the mechanism of action.
Caption: Logical workflow for hit confirmation and validation.
Conclusion
This compound demonstrates potent inhibitory activity in both enzyme- and cell-based assays, with excellent assay performance metrics (Z'-factor > 0.7). The provided protocols offer robust and scalable methods for the high-throughput screening and characterization of this compound and other potential acetylcholinesterase inhibitors. These methodologies are essential for the discovery and development of new therapeutics targeting the cholinergic system.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
Application Notes and Protocols for a Representative Acetylcholinesterase Inhibitor (AChE-IN-19) in Organoid Models of Neurodegeneration
Disclaimer: The compound "AChE-IN-19" is a representative name for a hypothetical acetylcholinesterase inhibitor used for the purpose of this application note. The quantitative data and specific experimental parameters provided are illustrative and should be adapted based on the properties of the actual acetylcholinesterase inhibitor being used.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) present a significant challenge to human health. Brain organoid models, derived from human induced pluripotent stem cells (iPSCs), have emerged as powerful tools to study the complex cellular and molecular mechanisms underlying these disorders in a human-relevant context.[1][2][3][4][5] These three-dimensional models can recapitulate key aspects of brain development and disease pathology, including neuronal differentiation, glial cell integration, and in some cases, the formation of disease-specific protein aggregates.[6][7][8][9]
Acetylcholinesterase (AChE) inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain. This mechanism is thought to enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases, and may also exert neuroprotective and anti-inflammatory effects.[10][11][12][13][14][15] This document provides detailed application notes and protocols for the use of a representative AChE inhibitor, herein referred to as this compound, in brain organoid models of neurodegeneration.
Data Presentation: Hypothetical Properties of this compound
For the purpose of these protocols, we will assume the following hypothetical properties for this compound. Users must replace these with the actual values for their specific compound.
| Property | Value |
| Molecular Weight | 350.45 g/mol |
| Purity | >98% |
| Solubility | Soluble in DMSO up to 50 mM |
| IC50 (Human AChE) | 15 nM |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
Protocol 1: Generation of Forebrain Organoids for Alzheimer's Disease Modeling
This protocol is adapted from established methods for generating cortical organoids.[16][17][18][19][20][21]
Materials:
-
Human iPSCs (from healthy donor or AD patient)
-
iPSC culture medium (e.g., mTeSR1)
-
Embryoid Body (EB) formation medium
-
Neural Induction Medium
-
Neural Differentiation Medium
-
Matrigel®
-
Recombinant human proteins (e.g., Noggin, SB431542)
-
96-well ultra-low attachment U-bottom plates
-
Orbital shaker
Procedure:
-
iPSC Maintenance: Culture iPSCs on Matrigel-coated plates in iPSC medium. Passaging should be done every 4-5 days.
-
EB Formation (Day 0): Dissociate iPSCs into single cells and seed 9,000 cells per well in a 96-well ultra-low attachment plate in EB formation medium supplemented with ROCK inhibitor (Y-27632).
-
Neural Induction (Days 1-5): On day 1, carefully replace half of the medium with fresh EB formation medium without ROCK inhibitor. From day 2 to 5, change the medium daily to Neural Induction Medium.
-
Matrigel Embedding (Day 6): Transfer the resulting embryoid bodies to a droplet of Matrigel on a sheet of Parafilm.
-
Neural Differentiation (Day 7 onwards): Place the embedded organoids in a low-attachment culture dish with Neural Differentiation Medium. Transfer the dish to an orbital shaker to improve nutrient and oxygen exchange.
-
Maturation: Continue to culture the organoids for at least 4-6 weeks, changing the medium every 3-4 days. Organoids will develop complex structures, including cortical layers.
Protocol 2: Generation of Midbrain Organoids for Parkinson's Disease Modeling
This protocol is based on established methods for generating midbrain-specific organoids.[22][23][24][25][26]
Materials:
-
Human iPSCs (from healthy donor or PD patient)
-
Similar media as for forebrain organoids, with the addition of midbrain patterning factors.
-
Recombinant human proteins (e.g., SHH, FGF8)
Procedure:
-
iPSC Maintenance and EB Formation: Follow steps 1 and 2 from Protocol 1.
-
Midbrain Induction (Days 1-7): Culture EBs in Neural Induction Medium supplemented with dual SMAD inhibitors and midbrain patterning factors such as SHH and FGF8.
-
Maturation (Day 8 onwards): Transfer the organoids to Neural Differentiation Medium and culture on an orbital shaker. The medium should be changed every 3-4 days. Over several weeks, these organoids will develop populations of dopaminergic neurons, characteristic of the midbrain.
Protocol 3: Treatment of Brain Organoids with this compound
Materials:
-
Mature brain organoids (forebrain or midbrain)
-
This compound
-
DMSO (vehicle control)
-
Appropriate organoid culture medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, prepare serial dilutions of this compound in the organoid culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Transfer individual organoids to separate wells of a low-attachment plate. Replace the existing medium with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). For chronic studies, the treatment can be extended for several weeks with regular medium changes.
Protocol 4: Assessment of Neuroprotective Effects
4.1 Cell Viability Assay
This protocol uses a resazurin-based assay (e.g., PrestoBlue™ or similar) to assess the metabolic activity of the organoids as an indicator of cell viability.[27][28][29][30]
Procedure:
-
After treatment with this compound, wash the organoids with pre-warmed PBS.
-
Incubate the organoids in culture medium containing 10% (v/v) of the resazurin-based reagent for 1-2 hours at 37°C.
-
Transfer 100 µL of the supernatant from each well to a 96-well plate.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
Normalize the fluorescence readings to the vehicle control.
Hypothetical Data Table: Cell Viability in a Forebrain Organoid Model of AD
| Treatment Group | This compound Concentration | Relative Viability (%) (Mean ± SD) |
| Untreated Control | 0 | 100 ± 5.2 |
| Vehicle (DMSO) | 0 | 98.5 ± 4.8 |
| This compound | 10 nM | 105.3 ± 6.1 |
| This compound | 100 nM | 115.8 ± 7.3 |
| This compound | 1 µM | 125.2 ± 8.5 |
| Amyloid-beta (Aβ) insult | 0 | 65.4 ± 9.1 |
| Aβ insult + this compound | 100 nM | 85.7 ± 7.9 |
4.2 Immunofluorescence Staining for Neuronal Health and Disease Markers
This protocol allows for the visualization of neuronal morphology, synaptic markers, and disease-specific protein aggregates.[31][32][33]
Procedure:
-
Fixation: Fix the treated organoids in 4% paraformaldehyde (PFA) for 1-2 hours at room temperature.
-
Permeabilization: Wash the organoids in PBS and then permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS with 0.1% Triton X-100) for 1 hour.
-
Primary Antibody Incubation: Incubate the organoids in primary antibodies diluted in blocking buffer overnight at 4°C.
-
Neuronal markers: β-III tubulin (Tuj1), MAP2
-
Synaptic markers: Synaptophysin, PSD-95
-
AD markers: Amyloid-beta (6E10), Phospho-Tau (AT8)
-
Apoptosis marker: Cleaved Caspase-3
-
-
Secondary Antibody Incubation: Wash the organoids and incubate with fluorescently labeled secondary antibodies and a nuclear stain (e.g., DAPI) for 2 hours at room temperature.
-
Mounting and Imaging: Mount the organoids on a slide and image using a confocal microscope.
Hypothetical Data Table: Quantification of Neurite Outgrowth and Synaptic Density
| Treatment Group | This compound Concentration | Average Neurite Length (µm) (Mean ± SD) | Synaptophysin Puncta Density (puncta/100 µm²) (Mean ± SD) |
| Vehicle Control | 0 | 150.2 ± 15.8 | 45.3 ± 5.1 |
| This compound | 100 nM | 185.6 ± 20.1 | 58.7 ± 6.3 |
| Aβ insult | 0 | 95.4 ± 12.3 | 28.1 ± 4.5 |
| Aβ insult + this compound | 100 nM | 130.8 ± 18.7 | 40.2 ± 5.8 |
4.3 Western Blotting for Protein Expression Analysis
This protocol is used to quantify the levels of specific proteins in the organoids.
Procedure:
-
Lysis: Lyse the treated organoids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., against β-actin, Tuj1, Synaptophysin, PSD-95, APP, Tau, p-Tau) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.
Hypothetical Data Table: Relative Protein Expression Levels
| Treatment Group | This compound Concentration | Relative Synaptophysin Expression (normalized to β-actin) | Relative p-Tau/Total Tau Ratio |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 100 nM | 1.35 | 0.95 |
| Aβ insult | 0 | 0.65 | 2.50 |
| Aβ insult + this compound | 100 nM | 0.95 | 1.50 |
Mandatory Visualizations
Figure 1. Experimental workflow for testing this compound in brain organoids.
Figure 2. Simplified signaling pathway of AChE inhibition.
Conclusion
Brain organoid models provide a valuable platform for investigating the therapeutic potential of acetylcholinesterase inhibitors in the context of neurodegenerative diseases. The protocols outlined in this document offer a framework for generating relevant organoid models, applying compound treatments, and assessing their effects on cell viability, neuronal health, and disease-specific pathologies. While the specific compound "this compound" is used here as a representative example, these methodologies can be readily adapted for the evaluation of other AChE inhibitors or novel therapeutic agents in the field of neurodegeneration research.
References
- 1. Modelling Neurodegeneration with Brain Organoids and Organ-on-Chip Technologies | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 2. Frontiers | Brain organoid model systems of neurodegenerative diseases: recent progress and future prospects [frontiersin.org]
- 3. preprints.org [preprints.org]
- 4. Modeling neurodegenerative diseases with cerebral organoids and other three-dimensional culture systems: focus on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitations of human brain organoids to study neurodegenerative diseases: a manual to survive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Alzheimer's Disease Using Human Brain Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Alzheimer’s Disease Using Human Brain Organoids | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Modeling Alzheimer’s disease using human cell derived brain organoids and 3D models [frontiersin.org]
- 9. Frontiers | Modeling and Targeting Alzheimer’s Disease With Organoids [frontiersin.org]
- 10. Frontiers | Cholinergic Modulation of Glial Function During Aging and Chronic Neuroinflammation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Forebrain Cholinergic Signaling Regulates Innate Immune Responses and Inflammation [frontiersin.org]
- 13. the-cholinergic-anti-inflammatory-pathway-an-innovative-treatment-strategy-for-neurological-diseases - Ask this paper | Bohrium [bohrium.com]
- 14. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Long-Term Acetylcholinesterase Depletion Alters the Levels of Key Synaptic Proteins while Maintaining Neuronal Markers in the Aging Zebrafish (Danio rerio) Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified protocol for the generation of cortical brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method to Generate Dorsal Forebrain Brain Organoids from Human Pluripotent Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | Brain organoid protocols and limitations [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Generation of Standardized and Reproducible Forebrain-type Cerebral Organoids from Human Induced Pluripotent Stem Cells [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. frontiersin.org [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Frontiers | Patient-Derived Midbrain Organoids to Explore the Molecular Basis of Parkinson's Disease [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. Generation of homogeneous midbrain organoids with in vivo-like cellular composition facilitates neurotoxin-based Parkinson's disease modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
- 28. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 29. huborganoids.nl [huborganoids.nl]
- 30. thewellbio.com [thewellbio.com]
- 31. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 32. static1.squarespace.com [static1.squarespace.com]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting AChE-IN-19 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the acetylcholinesterase inhibitor, AChE-IN-19, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a standard choice for creating high-concentration stock solutions in drug discovery.[1][2]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in aqueous media for my assay. What is causing this?
A2: This is a common issue when working with hydrophobic compounds initially dissolved in DMSO.[3][4] The precipitation occurs because the compound's solubility drastically decreases when the highly organic environment of the DMSO stock is diluted into a predominantly aqueous buffer. The final concentration of your compound in the aqueous solution may have exceeded its aqueous solubility limit.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: The final concentration of DMSO in most cell-based assays should be kept low, typically below 1%, and ideally at 0.1% or lower, to avoid solvent-induced toxicity or off-target effects.[3] It is crucial to run a vehicle control with the same final DMSO concentration as your experimental samples to account for any effects of the solvent itself.
Q4: How should I store my this compound DMSO stock solution?
A4: DMSO stock solutions are typically stored at temperatures ranging from 4°C to -20°C.[4] However, be aware that lowering the storage temperature can reduce the solubility of the compound in DMSO, potentially leading to precipitation.[4][5] It is good practice to visually inspect the solution for any precipitate after thawing and before use. Studies have shown that many compounds are stable in DMSO for extended periods, and repeated freeze-thaw cycles may not significantly impact compound stability if handled correctly.[6]
Troubleshooting Guide
Issue 1: this compound powder is not fully dissolving in DMSO.
Possible Cause 1: Concentration exceeds solubility limit in DMSO.
-
Troubleshooting Step: Try decreasing the concentration of the stock solution you are trying to prepare. While many compounds are soluble in DMSO at concentrations of 10-30 mM, this is not universal.[4]
Possible Cause 2: Insufficient mixing or time.
-
Troubleshooting Step: Ensure vigorous mixing. Vortexing the solution for several minutes can help. Gentle warming (e.g., to 37°C) and sonication can also aid in dissolution.[7]
Issue 2: Precipitate forms in the DMSO stock solution during storage.
Possible Cause 1: Compound has low solubility at storage temperature.
-
Troubleshooting Step: Before use, bring the vial to room temperature and vortex thoroughly to redissolve any precipitate. If the issue persists, consider storing the stock solution at room temperature, but first, conduct a stability test to ensure the compound does not degrade.
Possible Cause 2: Water absorption by DMSO.
-
Troubleshooting Step: DMSO is highly hygroscopic (readily absorbs moisture from the air).[8][9] The presence of water can decrease the solubility of hydrophobic compounds.[6] Use anhydrous DMSO and handle it in a low-humidity environment. Store DMSO-d6, which is often used for NMR, under inert gas.
Issue 3: Precipitate forms immediately upon dilution into aqueous buffer.
Possible Cause 1: Final concentration is above the aqueous solubility limit.
-
Troubleshooting Step 1: Lower the final concentration of this compound in your assay. Determine the maximum aqueous solubility of your compound.
-
Troubleshooting Step 2: Optimize the dilution protocol. Instead of a single large dilution, perform serial dilutions. Also, adding the DMSO stock directly to the final assay volume with rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.[4]
Possible Cause 2: Buffer composition is unfavorable.
-
Troubleshooting Step: The pH, ionic strength, and presence of other components in your buffer can affect compound solubility. Experiment with different buffer formulations if possible.
Quantitative Data Summary
Table 1: General Properties of DMSO
| Property | Value | Citation |
| Formula | (CH₃)₂SO | [1] |
| Molar Mass | 78.13 g/mol | [1] |
| Boiling Point | 189 °C (372 °F) | [1][2] |
| Melting Point | 19 °C (66 °F) | [1][2] |
| Miscibility with Water | Miscible | [1][2] |
Table 2: Recommended DMSO Concentrations in Biological Assays
| Assay Type | Recommended Max DMSO Concentration | Rationale | Citation |
| Cell-based assays | < 1% (ideally ≤ 0.1%) | To minimize cellular toxicity and off-target effects. | [3] |
| Enzyme assays | Can be higher (e.g., up to 20% in some cases) | Less sensitive to solvent toxicity, but may still affect protein stability and activity. | [10][11] |
| In vivo studies | Varies significantly | Must be carefully optimized and is formulation-dependent. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. (Mass = 0.01 mol/L * Molar Mass of this compound * Volume in L).
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder in a suitable vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously for 2-5 minutes. If the compound does not fully dissolve, you can try gentle warming (e.g., in a 37°C water bath) for a short period or sonication in a bath sonicator.
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particles.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C, protected from light and moisture.
Protocol 2: Serial Dilution for a Dose-Response Experiment
-
Thaw Stock Solution: Remove the 10 mM stock solution from the freezer and allow it to come to room temperature. Vortex to ensure any precipitate is redissolved.
-
Prepare Intermediate Dilution: Prepare an intermediate stock solution at a higher concentration than your highest final assay concentration. For example, dilute the 10 mM stock to 1 mM in your assay buffer.
-
Perform Serial Dilutions: Perform a series of dilutions from the intermediate stock using the assay buffer. This method helps to avoid precipitation that can occur when making a large dilution directly from a high-concentration DMSO stock.
-
Final Dilution into Assay: Add a small, consistent volume of each serial dilution to your assay wells to reach the final desired concentrations. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control.
Visualizations
Caption: A flowchart for troubleshooting solubility issues with this compound.
Caption: A recommended serial dilution workflow to avoid precipitation.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - American Chemical Society [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Acetylcholinesterase Inhibitors
Disclaimer: Information regarding the specific compound "AChE-IN-19" is not publicly available. This guide provides general best practices for the handling, storage, and prevention of degradation of acetylcholinesterase (AChE) inhibitors in solution, based on established principles for small molecule compounds used in research. Researchers should always perform small-scale stability tests for their specific compound and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My AChE inhibitor solution appears to have lost activity. What are the common causes?
A1: Loss of activity in an AChE inhibitor solution can be attributed to several factors, including:
-
Chemical Degradation: The inhibitor molecule may be susceptible to hydrolysis, oxidation, or photolysis. This can be influenced by the solvent, pH, temperature, and exposure to light.
-
Improper Storage: Storing the solution at an inappropriate temperature or in a non-ideal solvent can accelerate degradation. Most medications should be stored at a controlled room temperature, typically between 15°C and 25°C (59°F and 77°F), unless otherwise specified.[1][2][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and the introduction of moisture, which can facilitate hydrolysis.
-
Solvent Evaporation: Over time, the solvent in your stock solution can evaporate, leading to an increase in the inhibitor concentration and potential precipitation.
-
Adsorption to Surfaces: Some compounds can adsorb to the surface of plastic or glass storage vials, reducing the effective concentration in the solution.
Q2: What is the best solvent to dissolve my AChE inhibitor?
A2: The choice of solvent is critical and depends on the specific inhibitor's solubility and stability.
-
DMSO (Dimethyl Sulfoxide): Many non-polar organic molecules are soluble in DMSO. It is a common solvent for creating high-concentration stock solutions.[4] However, it is important to use a low concentration of DMSO in your final assay, as it can have its own biological effects.[4]
-
Ethanol: Ethanol is another common solvent for dissolving organic compounds.
-
Aqueous Buffers: For direct use in biological assays, dissolving the inhibitor in a buffer at a physiological pH (around 7.4) is ideal. However, the stability of the compound in aqueous solutions can be limited. It is crucial to check the pH stability of your specific inhibitor.
Q3: How should I store my AChE inhibitor stock solutions?
A3: Proper storage is crucial for maintaining the integrity of your inhibitor.
-
Temperature: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. For short-term storage, 4°C may be acceptable, but stability at this temperature should be verified. Avoid storing solutions at room temperature for extended periods unless the manufacturer's data indicates it is stable.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
-
Light Protection: Some compounds are light-sensitive. Storing solutions in amber vials or wrapping vials in aluminum foil can prevent photodegradation.
-
Inert Atmosphere: For compounds prone to oxidation, overlaying the solution with an inert gas like argon or nitrogen before sealing the vial can improve stability.
Troubleshooting Guide: AChE Inhibitor Degradation
This guide will help you troubleshoot potential issues related to the degradation of your AChE inhibitor in solution.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no inhibition in assay | Inhibitor has degraded in the stock solution. | Prepare a fresh stock solution from powder. Perform a concentration-response curve to verify activity. |
| Inhibitor is unstable in the assay buffer. | Test the stability of the inhibitor in the assay buffer over the time course of the experiment. Consider preparing the inhibitor solution in the assay buffer immediately before use. | |
| Incorrect storage of the stock solution. | Review storage conditions (temperature, light exposure). Aliquot new stock solutions and store them at -80°C. | |
| Precipitate observed in the solution | Poor solubility of the inhibitor at the stored concentration or temperature. | Gently warm the solution to see if the precipitate redissolves. If not, the compound may have degraded or precipitated irreversibly. Prepare a new, potentially lower concentration, stock solution. |
| Solvent evaporation leading to super-saturation. | Ensure vials are tightly sealed. Consider using parafilm to seal the cap. | |
| Inconsistent results between experiments | Use of different aliquots with varying stability due to multiple freeze-thaw cycles. | Use a fresh, single-use aliquot for each experiment. |
| Gradual degradation of the stock solution over time. | Note the preparation date on all stock solutions and discard them after a recommended period (to be determined by stability studies). |
Experimental Protocols
Protocol: General Stability Assessment of an AChE Inhibitor in Solution
This protocol outlines a general method to assess the stability of a new AChE inhibitor in a specific solvent or buffer.
1. Materials:
- AChE inhibitor powder
- Selected solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)
- HPLC-grade solvents for analysis
- HPLC system with a suitable column and detector (e.g., UV-Vis)
- Temperature-controlled incubators/water baths
- pH meter
2. Procedure:
- Prepare a stock solution of the AChE inhibitor at a known concentration (e.g., 10 mM) in the chosen solvent.
- Divide the solution into several aliquots in amber vials.
- Time-Zero Analysis: Immediately analyze one aliquot by HPLC to determine the initial peak area of the inhibitor. This will serve as the 100% reference.
- Incubation: Store the remaining aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature (25°C), and an elevated temperature like 40°C or 50°C to accelerate degradation).[5]
- Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 28 days), retrieve one aliquot from each storage condition.
- Allow the aliquot to come to room temperature and analyze by HPLC under the same conditions as the time-zero sample.
- Data Analysis: Calculate the percentage of the inhibitor remaining at each time point by comparing the peak area to the time-zero sample. The appearance of new peaks may indicate degradation products.
Table 1: Example of Temperature-Dependent Degradation Data
The following table is a generalized representation based on the stability of acetylcholine solutions and illustrates how to present stability data.[5] Actual data will vary depending on the specific inhibitor and solvent.
| Storage Temperature | 1 Day | 7 Days | 14 Days | 28 Days |
| -20°C | >99% | >99% | >99% | >99% |
| 4°C | >99% | >99% | >98% | >97% |
| 25°C (Room Temp) | >99% | ~95% | ~90% | ~80% |
| 50°C | ~90% | ~60% | ~40% | <20% |
Visual Guides
Caption: Workflow for Preparing and Storing AChE Inhibitor Stock Solutions.
Caption: Troubleshooting Workflow for Experiments with AChE Inhibitors.
References
- 1. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 2. Storing medicines at ambient temperatures – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 4. The Development of an In Vitro Assay for the Prospective Determination of Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
AChE-IN-19 off-target effects in cellular models
Disclaimer: The following information is provided as a general guide for researchers working with a hypothetical acetylcholinesterase inhibitor, designated here as "AChE-IN-X". No specific experimental data for a compound with the exact name "AChE-IN-19" was found in publicly available literature. The principles and methodologies described are broadly applicable for the investigation of potential off-target effects of novel small molecule inhibitors in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with AChE-IN-X in our cell line at concentrations where we expect to see acetylcholinesterase (AChE) inhibition. What could be the reason?
A1: Cytotoxicity at or near the effective concentration for the primary target can be due to several factors:
-
On-target toxicity: The biological function of AChE inhibition itself may be detrimental to the specific cell line under investigation.
-
Off-target toxicity: AChE-IN-X might be interacting with other cellular targets that are essential for cell viability. This is a common characteristic of many kinase inhibitors, which can have life-threatening side effects due to off-target interactions.[1]
-
Non-specific effects: The compound may be acting through mechanisms unrelated to specific protein binding, such as membrane disruption or general chemical reactivity.[2]
-
Compound impurities: The batch of AChE-IN-X being used might contain cytotoxic impurities.
Q2: Our biochemical assay shows potent inhibition of AChE by AChE-IN-X, but we see a much weaker effect in our cell-based reporter assay. Why is there a discrepancy?
A2: Discrepancies between biochemical and cellular assays are common. Potential reasons include:
-
Poor cell permeability: AChE-IN-X may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Metabolic instability: The compound could be rapidly metabolized into an inactive form within the cell.
-
Assay artifacts: The compound may be a "Pan-Assay Interference Compound" (PAINS), which can interfere with assay readouts through various mechanisms like chemical reactivity or aggregation, rather than specific target inhibition.[2][3]
Q3: What are Pan-Assay Interference Compounds (PAINS) and how do I know if AChE-IN-X is one?
A3: PAINS are compounds that show activity in multiple assays through non-specific mechanisms.[2] They are a common source of false positives in high-throughput screening. Characteristics of PAINS can include chemical reactivity (e.g., with thiols), redox activity, or a tendency to form aggregates that sequester proteins.[2] To investigate if AChE-IN-X is a PAIN, you can perform several counter-screens, such as a thiol reactivity assay or testing for activity in the presence of detergents to disrupt aggregation.
Q4: How can we begin to identify the potential off-targets of AChE-IN-X?
A4: A systematic approach to identifying off-targets is crucial. We recommend:
-
In silico profiling: Use computational methods to predict potential off-targets based on the chemical structure of AChE-IN-X.
-
Broad-panel kinase screening: As many inhibitors have off-target effects on kinases, screening against a panel of kinases is a valuable step.[1][4]
-
Affinity-based proteomics: Techniques like chemical proteomics can be used to pull down binding partners of AChE-IN-X from cell lysates.
-
Phenotypic screening: Comparing the cellular phenotype induced by AChE-IN-X to a library of compounds with known mechanisms of action can provide clues about its off-targets.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Poor Cell Health
| Question | Possible Cause | Suggested Action |
| Is the cytotoxicity observed across multiple, unrelated cell lines? | Suggests a general cytotoxic mechanism rather than a target-specific effect in a particular cell type. | Perform a dose-response cell viability assay in a panel of diverse cell lines. |
| Does the cytotoxicity correlate with the expected IC50 for AChE inhibition? | If cytotoxicity occurs at much higher concentrations, it may be an off-target effect. If it overlaps, it could be on-target toxicity. | Determine the IC50 for AChE inhibition and the CC50 (50% cytotoxic concentration) in the same cell line. |
| Is there evidence of non-specific activity? | The compound may be a PAIN or have other undesirable chemical properties.[2][5] | Conduct PAINS-related counter-screens (e.g., thiol reactivity, aggregation assays). |
Issue 2: Inconsistent Results Between Assays
| Question | Possible Cause | Suggested Action |
| Does AChE-IN-X show activity in orthogonal assays for the same target? | Lack of correlation may point to an artifact in the primary assay. | Validate findings using a different assay format that measures a distinct aspect of target engagement (e.g., a target engagement assay in live cells). |
| Have you confirmed target engagement in your cellular model? | The compound may not be reaching the target in the cellular context. | Utilize a cellular thermal shift assay (CETSA) or a similar method to confirm that AChE-IN-X binds to AChE in cells. |
Quantitative Data Summary (Hypothetical Data for AChE-IN-X)
Table 1: Kinase Selectivity Profile of AChE-IN-X (1 µM screen)
| Kinase Family | Target Kinase | % Inhibition |
| Tyrosine Kinase | SRC | 85% |
| Tyrosine Kinase | ABL1 | 72% |
| Serine/Threonine Kinase | GSK3β | 15% |
| Serine/Threonine Kinase | CDK5 | 10% |
| ... | ... | ... |
Table 2: Cellular Cytotoxicity Profile of AChE-IN-X (72-hour incubation)
| Cell Line | Cell Type | CC50 (µM) |
| SH-SY5Y | Human Neuroblastoma | 5.2 |
| HEK293 | Human Embryonic Kidney | 15.8 |
| HepG2 | Human Hepatocellular Carcinoma | 8.1 |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AChE-IN-X and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
-
Compound Submission: Provide a sample of AChE-IN-X at a specified concentration to a commercial kinase profiling service.
-
Assay Performance: The service will typically perform in vitro kinase activity assays against a broad panel of recombinant kinases (e.g., >250 kinases) at a fixed ATP concentration (often near the Km for each kinase).
-
Data Reporting: The results are usually reported as the percent inhibition of kinase activity at the tested concentration of AChE-IN-X.
-
Follow-up: For significant hits (e.g., >50% inhibition), determine the IC50 values in subsequent dose-response experiments to quantify the potency of off-target inhibition.
Visualizations
Caption: Workflow for Investigating Off-Target Effects.
Caption: Example of an Off-Target Signaling Pathway.
Caption: Troubleshooting Decision Tree for Cytotoxicity.
References
- 1. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel inhibitor of active protein kinase G attenuates chronic inflammatory and osteoarthritic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: AChE-IN-19 & Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of AChE-IN-19, a novel acetylcholinesterase inhibitor, in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary neuron cultures?
A1: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration. We recommend starting with a wide range of concentrations, for example, from 1 nM to 100 µM, in logarithmic increments (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This will help identify a concentration that effectively inhibits acetylcholinesterase without inducing significant cytotoxicity.
Q2: How can I dissolve this compound for use in cell culture?
A2: The solubility of a novel compound can vary. We recommend first attempting to dissolve this compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) and then dilute it in your culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: How long should I expose my primary neurons to this compound?
A3: The optimal exposure time can depend on your experimental goals and the stability of the compound in culture medium. We suggest starting with a time-course experiment, for example, exposing the neurons for 24, 48, and 72 hours. This will help you determine the shortest exposure time required to achieve the desired effect while minimizing potential cytotoxicity.
Q4: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
A4: While the primary target of this compound is acetylcholinesterase, novel small molecules can have off-target effects. These can include interactions with other receptors, ion channels, or enzymes, which could trigger cytotoxic pathways. If you observe cytotoxicity at concentrations that are not consistent with the expected level of acetylcholinesterase inhibition, consider performing broader pharmacological profiling to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: High levels of neuronal death observed at all tested concentrations of this compound.
-
Possible Cause 1: Intrinsic cytotoxicity of the compound.
-
Solution:
-
Perform a comprehensive dose-response study with a wider range of concentrations, including sub-nanomolar levels, to identify a potential therapeutic window.
-
Reduce the exposure time. A shorter incubation period may be sufficient to achieve acetylcholinesterase inhibition without causing widespread cell death.
-
If cytotoxicity persists even at very low concentrations and short exposure times, consider exploring structural analogs of this compound that may have a better therapeutic index.
-
-
-
Possible Cause 2: Poor solubility or precipitation of the compound in culture medium.
-
Solution:
-
Visually inspect the culture medium for any signs of precipitation after adding this compound.
-
Prepare a fresh, lower-concentration stock solution of this compound in DMSO.
-
Consider using a different solvent if recommended by the compound's manufacturer.
-
Pre-warm the culture medium to 37°C before adding the diluted inhibitor to aid in solubility.
-
-
-
Possible Cause 3: Contamination of the primary neuron culture.
Issue 2: Inconsistent results and high variability between replicate wells.
-
Possible Cause 1: Uneven plating of primary neurons.
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution:
-
To minimize evaporation from the outer wells of 96- or 384-well plates, fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water.[4]
-
Alternatively, use the inner wells for your experimental conditions and the outer wells for controls.
-
-
-
Possible Cause 3: Degradation of the coating substrate.
Issue 3: No observable effect of this compound, even at high concentrations.
-
Possible Cause 1: Degradation or instability of the compound.
-
Solution:
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
If the compound is known to be unstable in aqueous solutions, consider performing more frequent media changes with freshly added inhibitor.
-
-
-
Possible Cause 2: Low potency of the inhibitor.
-
Solution:
-
Confirm the inhibitory activity of this compound using a cell-free acetylcholinesterase activity assay before proceeding with cell-based experiments.
-
If the compound has low potency, you may need to use significantly higher concentrations, but be mindful of the increased risk of off-target effects and cytotoxicity.
-
-
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method for quantifying cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[5]
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Plate primary neurons in a 96-well plate at the desired density and allow them to adhere and grow for the recommended period.
-
Prepare serial dilutions of this compound in the culture medium. Include a vehicle control (medium with DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[5][6][7]
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Protocol 2: Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8][9][10]
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Plate primary neurons in a 96-well plate and treat them with different concentrations of this compound as described in the LDH assay protocol.
-
After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals.[8][11]
-
Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for an appropriate time (e.g., 15 minutes to overnight, depending on the solubilization solution) with gentle shaking to ensure complete dissolution.[8][9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Protocol 3: Assessment of Apoptosis using a Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Primary neuron culture
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Culture and treat primary neurons with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).
-
After treatment, harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions. This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.[12]
-
Determine the protein concentration of the lysates to ensure equal loading.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.[12][13]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12][13]
-
Measure the absorbance (at 400-405 nm for colorimetric assays) or fluorescence using a microplate reader.[13]
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Data Presentation
Table 1: Dose-Response of this compound on Primary Neuron Viability and Cytotoxicity
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.2 |
| 0.01 | 98.2 ± 4.8 | 6.3 ± 1.5 |
| 0.1 | 95.6 ± 6.1 | 8.9 ± 2.1 |
| 1 | 85.3 ± 7.5 | 15.4 ± 3.3 |
| 10 | 52.1 ± 8.2 | 48.9 ± 5.6 |
| 100 | 15.7 ± 4.3 | 85.2 ± 6.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound (10 µM) Induced Caspase-3 Activation
| Treatment Time (hours) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 | 1.0 ± 0.1 |
| 6 | 1.2 ± 0.2 |
| 12 | 2.5 ± 0.4 |
| 24 | 4.8 ± 0.7 |
| 48 | 3.1 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential pathway of AChE inhibitor cytotoxicity.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dendrotek.ca [dendrotek.ca]
- 4. biocompare.com [biocompare.com]
- 5. Regulation of acetylcholinesterase secretion from neuronal cell cultures.--1. Actions of nerve growth factor, cytoskeletal inhibitors and tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. [Mechanisms of neuroprotective effects of therapeutic acetylcholinesterase inhibitors used in treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Acute toxicity screening of novel AChE inhibitors using neuronal networks on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of acetylcholinesterase inhibitors on the extracellular acetylcholine concentrations in the adult rat brain: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetylcholinesterase (AChE) Inhibitors
Important Note Regarding AChE-IN-19
Initial searches for a specific compound named "this compound" did not yield any specific data. This suggests that "this compound" may be a non-standard nomenclature, an internal compound identifier, or a novel, not yet publicly documented, molecule. The following technical support guide is therefore designed to address common pitfalls and experimental design considerations for acetylcholinesterase (AChE) inhibitors in general. Researchers working with any novel AChE inhibitor, including one designated as this compound, should find this information valuable. It is crucial to experimentally determine the specific properties of your compound of interest.
Frequently Asked Questions (FAQs)
What is the general mechanism of action of acetylcholinesterase (AChE) inhibitors?
Acetylcholinesterase (AChE) is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (ACh). AChE inhibitors are compounds that prevent this breakdown. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[1][2][3]
How should I prepare and store stock solutions of a novel AChE inhibitor?
For a novel compound, it is critical to first determine its solubility in various solvents. A common practice is to prepare a high-concentration stock solution (e.g., 10-100 mM) in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light. Before use, allow the aliquot to thaw completely and warm to room temperature.
What are the most common solvents for dissolving AChE inhibitors?
The choice of solvent depends on the chemical properties of the specific inhibitor. Many small molecule inhibitors are soluble in organic solvents such as DMSO, ethanol, or methanol. For in vitro assays, it is crucial to use a solvent that is compatible with the assay system and to keep the final concentration of the organic solvent low (typically <0.5%) to avoid solvent-induced artifacts. For in vivo studies, formulation in a biocompatible vehicle such as saline with a co-solvent (e.g., Tween 80, Cremophor EL) may be necessary.
What is the importance of determining the IC50 value?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme, in this case, AChE, by 50%. Determining the IC50 is a fundamental step in characterizing a novel inhibitor and allows for comparison with other known inhibitors.
What are potential off-target effects of AChE inhibitors?
Off-target effects occur when a drug or compound interacts with targets other than its intended one.[4] For AChE inhibitors, potential off-target effects can include interactions with other enzymes, receptors, or ion channels. It is important to assess the selectivity of a novel inhibitor by testing its activity against other related enzymes, such as butyrylcholinesterase (BChE), and a panel of other relevant biological targets.
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results in my AChE activity assay.
-
Possible Cause 1: Compound Instability. Your inhibitor may be unstable in the assay buffer or under the experimental conditions (e.g., temperature, pH).
-
Solution: Assess the stability of your compound under assay conditions over the time course of the experiment. This can be done using techniques like HPLC to monitor for degradation.
-
-
Possible Cause 2: Assay Interference. The compound itself may interfere with the assay readout. For example, in colorimetric assays like the Ellman's assay, a colored compound can absorb light at the same wavelength as the product being measured.
-
Solution: Run proper controls, including the inhibitor in the assay buffer without the enzyme, to check for direct interference with the substrate or detection reagents.
-
-
Possible Cause 3: Inaccurate Pipetting or Dilutions. Small errors in pipetting can lead to significant variations in results, especially when working with potent inhibitors at low concentrations.
-
Solution: Ensure your pipettes are properly calibrated. Prepare serial dilutions carefully and use fresh tips for each dilution.
-
Problem: My novel AChE inhibitor shows lower potency than expected.
-
Possible Cause 1: Solubility Issues. The inhibitor may not be fully dissolved in the assay buffer at the tested concentrations, leading to an underestimation of its true potency.
-
Solution: Visually inspect your solutions for any precipitation. Determine the aqueous solubility of your compound and ensure that all tested concentrations are below this limit. The use of a small percentage of a co-solvent might be necessary.
-
-
Possible Cause 2: Incorrect Enzyme or Substrate Concentration. The IC50 value of an inhibitor can be influenced by the concentrations of the enzyme and substrate used in the assay.
-
Solution: Ensure that the enzyme and substrate concentrations are optimized and consistent across experiments. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme.
-
-
Possible Cause 3: Presence of Impurities. The synthesized compound may contain impurities that are less active or inactive, leading to an overall lower observed potency.
-
Solution: Verify the purity of your compound using analytical techniques such as HPLC and mass spectrometry.
-
Problem: I am observing unexpected or contradictory results in cell-based assays.
-
Possible Cause 1: Cytotoxicity. The observed cellular effects may be due to general cytotoxicity rather than the specific inhibition of AChE.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays to determine the cytotoxic concentration range of your compound.
-
-
Possible Cause 2: Poor Cell Permeability. The inhibitor may not be effectively crossing the cell membrane to reach its intracellular target.
-
Solution: Assess the cell permeability of your compound using methods like the parallel artificial membrane permeability assay (PAMPA).
-
-
Possible Cause 3: Off-Target Effects. The compound may be interacting with other cellular targets, leading to complex and unexpected biological responses.
-
Solution: Profile your compound against a panel of common off-targets to identify potential secondary activities.
-
Problem: My compound precipitates out of solution during the experiment.
-
Possible Cause 1: Exceeding Solubility Limit. The concentration of the compound in the final experimental medium exceeds its solubility.
-
Solution: Determine the solubility of your compound in the final buffer or medium. If necessary, reduce the final concentration or use a suitable solubilizing agent if it does not interfere with the assay.
-
-
Possible Cause 2: "Salting Out" Effect. Components of the buffer or medium (e.g., high salt concentrations) can reduce the solubility of your compound.
-
Solution: Test the solubility of your compound in different buffer systems to find one that is more compatible.
-
Quantitative Data Summary for a Novel AChE Inhibitor
The following tables provide a template for summarizing key quantitative data that should be experimentally determined for any novel AChE inhibitor.
Table 1: Solubility Profile
| Solvent | Solubility (µg/mL or µM) |
| DMSO | |
| Ethanol | |
| PBS (pH 7.4) | |
| Assay Buffer |
Table 2: Stability Profile
| Condition | Half-life (t½) |
| Assay Buffer (Room Temperature) | |
| Aqueous Solution (4°C) | |
| Stock Solution (-20°C) | |
| Post-Freeze-Thaw Cycles (x3) |
Table 3: In Vitro Assay Parameters
| Parameter | Value |
| AChE IC50 | |
| BChE IC50 | |
| Selectivity Index (BChE IC50 / AChE IC50) | |
| Mechanism of Inhibition (e.g., Competitive, Non-competitive) |
Key Experimental Protocols
Protocol 1: Determination of IC50 for an AChE Inhibitor using the Ellman's Assay
-
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).
-
Acetylthiocholine (ATC) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 100 mM, pH 8.0).
-
Novel AChE inhibitor.
-
96-well microplate and plate reader.
-
-
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a 96-well plate, add the following to each well in order:
-
Buffer
-
Inhibitor solution (or vehicle control)
-
DTNB solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the AChE enzyme solution to each well.
-
Immediately after adding the enzyme, add the ATC substrate solution to each well.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. This absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine produced from ATC hydrolysis.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
-
Protocol 2: Assessing the Solubility of a Novel AChE Inhibitor
-
Materials:
-
Novel AChE inhibitor.
-
A range of solvents (e.g., water, PBS, DMSO, ethanol).
-
Vortex mixer, shaker, and centrifuge.
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS).
-
-
Procedure (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial.
-
Tightly cap the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method.
-
The measured concentration represents the equilibrium solubility of the compound in that solvent.
-
Protocol 3: Evaluation of Off-Target Effects (General Approach)
-
Butyrylcholinesterase (BChE) Selectivity:
-
Perform an enzyme inhibition assay similar to the AChE assay, but using BChE and a suitable substrate (e.g., butyrylthiocholine).
-
Determine the IC50 for BChE and calculate the selectivity index (BChE IC50 / AChE IC50). A higher selectivity index indicates greater selectivity for AChE.
-
-
Broader Off-Target Profiling:
-
Submit the compound to a commercial service that offers off-target screening panels. These panels typically include a wide range of receptors, ion channels, transporters, and other enzymes.
-
Alternatively, establish in-house assays for key off-targets based on the chemical structure of the inhibitor and its potential liabilities.
-
Visual Guides
Caption: Acetylcholinesterase (AChE) Signaling Pathway.
Caption: General Experimental Workflow for Characterizing a Novel AChE Inhibitor.
Caption: Troubleshooting Logic for Inconsistent AChE Inhibition Results.
References
- 1. Letter to the Editor: Limitations of acetylcholinesterase inhibitor therapy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Scope and limitations of acetylcholinesterase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
Improving the stability of AChE-IN-19 for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of AChE-IN-19 for long-term experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
For initial solubilization, it is recommended to use an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For most in vitro and cell-based assays, the final concentration of DMSO should be kept low, typically below 0.1%, to avoid solvent-induced artifacts. To prevent precipitation when diluting the DMSO stock in aqueous buffers or cell culture media, it is advisable to perform serial dilutions in DMSO first before the final dilution into the aqueous solution.[1]
2. What are the optimal storage conditions for this compound stock solutions?
To ensure maximum stability, stock solutions of this compound should be stored at -80°C for long-term storage (months) and at -20°C for short-term storage (weeks).[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Solutions should be stored in tightly sealed vials to prevent evaporation and moisture absorption. For aqueous solutions, storage at 4°C is recommended for very short periods (up to a week), though stability should be verified under these conditions.
3. How does pH affect the stability of this compound in aqueous solutions?
The stability of acetylcholinesterase inhibitors can be significantly influenced by pH. For many carbamate and organophosphate inhibitors, hydrolysis is a primary degradation pathway, and the rate of hydrolysis is often pH-dependent. Carbamate hydrolysis can be catalyzed by both acid and base, with increased degradation at alkaline pH.[2][3][4] For instance, some carbamates show maximal stability in slightly acidic conditions (pH 3-5). It is crucial to determine the optimal pH range for your specific experimental buffer to minimize degradation of this compound.
4. Is this compound sensitive to light or temperature?
Many small organic molecules are sensitive to light and elevated temperatures. As a general precaution, this compound solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[5] Elevated temperatures can accelerate degradation.[6] Therefore, it is recommended to keep the compound at the recommended storage temperature until use and to minimize its exposure to ambient temperatures.
Troubleshooting Guide
Issue 1: I am observing a progressive loss of this compound activity in my long-term cell culture experiment.
| Possible Cause | Troubleshooting Step |
| Degradation in Culture Media | The inhibitor may be unstable in the physiological pH (around 7.4) and temperature (37°C) of the cell culture media. To address this, consider refreshing the media with a freshly prepared solution of the inhibitor at regular intervals. The frequency of media changes will depend on the half-life of this compound under your specific experimental conditions. |
| Interaction with Media Components | Components in the cell culture media, such as certain amino acids or proteins, may interact with and degrade the inhibitor. If you suspect this is the case, you can perform a stability study of this compound in the cell culture media alone (without cells) to assess its stability. |
| Metabolism by Cells | The cells in your culture may be metabolizing the inhibitor, leading to a decrease in its effective concentration over time. To investigate this, you can measure the concentration of the inhibitor in the culture supernatant at different time points using a validated analytical method like HPLC. |
Issue 2: My this compound solution in DMSO precipitated when I diluted it in my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The inhibitor may have low solubility in your aqueous buffer. To overcome this, try making serial dilutions of your concentrated DMSO stock in DMSO first to a lower concentration before adding it to the aqueous buffer.[1] This gradual reduction in DMSO concentration can help keep the compound in solution. |
| Incorrect Dilution Technique | Adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized high concentrations that lead to precipitation. Try adding the DMSO stock dropwise while vortexing the aqueous buffer to ensure rapid mixing. |
| Buffer Composition | The salt concentration or pH of your buffer may be affecting the solubility of the inhibitor. You can try adjusting the buffer composition, but be mindful of how this might affect your experiment. |
Issue 3: I am getting inconsistent results in my acetylcholinesterase activity assays.
| Possible Cause | Troubleshooting Step | | Inhibitor Degradation | If you are using a working solution of the inhibitor that has been stored for an extended period, it may have degraded. Always use freshly prepared dilutions of the inhibitor from a properly stored stock solution for your assays. | | Assay Conditions | Ensure that the pH, temperature, and incubation times of your assay are consistent across all experiments.[7] Variations in these parameters can affect both the enzyme activity and the inhibitor's potency. | | Reagent Quality | The quality of your reagents, including the acetylcholinesterase enzyme and the substrates, is critical. Ensure that all reagents are stored correctly and are within their expiration dates. Contaminated or degraded reagents can lead to unreliable results.[7] |
Quantitative Data on Inhibitor Stability
The stability of an acetylcholinesterase inhibitor is highly dependent on its chemical structure and the experimental conditions. The following table provides example stability data for known acetylcholinesterase inhibitors, which can serve as a general guide for handling this compound.
| Inhibitor (Class) | Condition | Half-life / Degradation Rate | Reference |
| Donepezil | 2N NaOH, boiling | k = 0.541 hr⁻¹ (First-order) | [8] |
| 6% H₂O₂, 80°C | k = 0.0124 min⁻¹ (First-order) | [8] | |
| Neutral (water), boiling | k = 0.345 hr⁻¹ (First-order) | [8] | |
| Rivastigmine (Carbamate) | In vivo (human plasma) | ~1.5 hours | [9] |
| 0.5 N NaOH, 48h | Degradation observed | [10] | |
| Physostigmine (Carbamate) | Aqueous solution, pH 3.4, room temp, anaerobic | Estimated 4 years | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound over time.
Objective: To separate and quantify this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Forced degradation reagents: 1N HCl, 1N NaOH, 30% H₂O₂
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light.
-
-
HPLC Method Development:
-
Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.
-
Gradient: A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
-
Analysis of Samples: Inject the standard solution and the degraded samples into the HPLC system.
-
Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to achieve good separation between the parent compound and all degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.
Protocol 2: Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol describes a colorimetric method to measure the activity of acetylcholinesterase and the inhibitory effect of this compound.
Objective: To determine the IC₅₀ value of this compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
DTNB Solution: Prepare a 10 mM solution of DTNB in phosphate buffer.
-
ATCI Solution: Prepare a 14 mM solution of ATCI in phosphate buffer.
-
AChE Solution: Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound in the appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the different concentrations of this compound solution to the sample wells. For the control well, add 10 µL of the solvent.
-
Add 10 µL of the AChE solution to all wells.
-
Incubate the plate for 10 minutes at 25°C.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[11]
-
Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address inconsistent results with AChE-IN-19
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AChE-IN-19, a novel acetylcholinesterase inhibitor. The information is designed to help address inconsistent experimental results and provide standardized protocols for its use.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experimental outcomes with this compound.
Issues with Compound Handling and Storage
-
Question: My measured IC50 value for this compound is higher than expected, or varies between experiments. What could be the cause?
Answer: This is a common issue that can stem from several factors related to compound handling:
-
Incomplete Solubilization: this compound may not be fully dissolved in your chosen solvent. Ensure you are using the recommended solvent and that the solution is clear before making serial dilutions. Sonication may aid in solubilization.
-
Compound Degradation: this compound may be unstable in certain solvents or under specific storage conditions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Refer to the stability data in the tables below.
-
Inaccurate Pipetting: Small errors in pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
-
Question: I am observing precipitation of this compound in my cell culture media. How can I prevent this?
Answer: Precipitation in aqueous media is often due to poor solubility. Consider the following:
-
Solvent Choice: While a stock solution may be prepared in an organic solvent like DMSO, the final concentration of the solvent in your aqueous buffer or media should be kept low (typically <0.5%) to avoid precipitation.
-
Pre-warming Media: Warming the cell culture media or assay buffer to 37°C before adding the compound can sometimes improve solubility.
-
Solubility Limits: Do not exceed the known solubility limit of this compound in your final experimental conditions.
-
Variability in Enzyme Assays
-
Question: The baseline acetylcholinesterase activity varies significantly between my assay plates. Why is this happening?
Answer: Several factors can contribute to this variability:
-
Enzyme Activity: Ensure the acetylcholinesterase enzyme has been stored correctly and that its activity is verified before starting a large-scale experiment.
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine in the Ellman's assay) should be consistent across all wells.
-
Incubation Times and Temperature: Precise timing of incubation steps and maintaining a constant temperature are critical for reproducible enzyme kinetics.
-
-
Question: My dose-response curve for this compound is not sigmoidal. What could be wrong?
Answer: An abnormal dose-response curve can indicate several issues:
-
Compound Precipitation: At higher concentrations, the compound may be precipitating out of solution, leading to a plateau or a decrease in inhibition.
-
Assay Interference: The compound itself might interfere with the detection method (e.g., by absorbing light at the same wavelength as the product of the enzymatic reaction). Run a control without the enzyme to check for this.
-
Complex Inhibition Mechanism: The inhibitor may have a non-standard mechanism of action that does not follow typical Michaelis-Menten kinetics.
-
Unexpected Cellular Effects
-
Question: I am observing significant cytotoxicity in my cell-based assays, even at low concentrations of this compound. Is this expected?
Answer: While acetylcholinesterase inhibition is the primary mechanism of action, off-target effects leading to cytotoxicity are possible.
-
Perform a Cytotoxicity Assay: It is crucial to determine the cytotoxic profile of this compound in your specific cell line using an assay such as MTT or LDH release. This will help you distinguish between effects due to AChE inhibition and general toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not causing the observed cytotoxicity.
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action for this compound? this compound is an inhibitor of the acetylcholinesterase (AChE) enzyme. By blocking AChE, it prevents the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the synaptic cleft.
-
What is the recommended solvent for preparing stock solutions of this compound? For optimal solubility, it is recommended to prepare stock solutions in DMSO.
-
How should I store this compound? this compound should be stored as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide representative data for this compound. Note that these values may vary slightly depending on the specific experimental conditions.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | <0.1 |
Table 2: Stability of this compound in Solution
| Solvent | Storage Condition | Half-life |
| DMSO | -20°C | >6 months |
| DMSO | 4°C | ~2 weeks |
| Aqueous Buffer (pH 7.4) | 37°C | <24 hours |
Table 3: IC50 Values for this compound Under Different Assay Conditions
| Enzyme Source | Substrate Concentration | Pre-incubation Time | IC50 (nM) |
| Electric Eel AChE | 1 mM ATCh | 15 min | 50 ± 5 |
| Human Recombinant AChE | 1 mM ATCh | 15 min | 75 ± 8 |
| Electric Eel AChE | 0.5 mM ATCh | 15 min | 40 ± 4 |
| Electric Eel AChE | 1 mM ATCh | 30 min | 35 ± 6 |
Experimental Protocols
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Prepare Reagents:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate Solution: Acetylthiocholine (ATCh) iodide in assay buffer.
-
DTNB Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Enzyme Solution: Acetylcholinesterase in assay buffer.
-
Inhibitor Stock: this compound in DMSO.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer to the blank and control wells of a 96-well plate.
-
Add 25 µL of varying concentrations of this compound (serially diluted in assay buffer with a final DMSO concentration <0.5%) to the test wells.
-
Add 25 µL of the enzyme solution to the control and test wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 50 µL of the ATCh substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) and an untreated control.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan product is visible.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each treatment group relative to the untreated control.
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results.
Caption: Mechanism of this compound action in the synaptic cleft.
Caption: Workflow for a typical acetylcholinesterase inhibition assay.
Optimizing incubation time for AChE-IN-19 in cell-based assays
Technical Support Center: AChE-IN-19
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of acetylcholinesterase (AChE) inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for acetylcholinesterase (AChE) inhibitors?
AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) by the enzyme acetylcholinesterase.[1] This leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged activation of cholinergic receptors on postsynaptic cells.[2][3]
Q2: Which cell lines are suitable for this compound cell-based assays?
A commonly used cell line for studying the effects of AChE inhibitors is the human neuroblastoma cell line, SH-SY5Y.[4][5][6] These cells endogenously express acetylcholinesterase and cholinergic receptors, making them a relevant model for neurotoxicity and drug discovery studies.
Q3: What detection methods can be used for measuring AChE activity?
Common methods include colorimetric and fluorometric assays. The Ellman method is a widely used colorimetric assay that measures the product of a reaction between thiocholine (produced by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[3] Fluorometric assays, such as those using Amplex Red, offer higher sensitivity.[6]
Q4: How does AChE inhibition affect downstream signaling pathways?
The accumulation of acetylcholine in the synapse leads to the hyperstimulation of its receptors, primarily nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors.[3][7] Activation of these receptors can trigger various downstream signaling cascades. For instance, stimulation of certain nAChR subtypes can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in promoting neuronal survival.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal | - Spontaneous substrate hydrolysis- Contamination of reagents | - Prepare fresh reagents before each experiment.- Include a "no enzyme" control to measure background and subtract it from all readings.[9] |
| Low signal or no enzyme activity | - Inactive enzyme- Incorrect buffer pH | - Ensure proper storage and handling of the AChE enzyme or cell lysates.- Use a buffer with a pH of 7.5-8.0 for optimal AChE activity. |
| Inconsistent results between wells | - Pipetting errors- Incomplete mixing | - Use a multichannel pipette for adding reagents to minimize variability.- Gently tap the plate to ensure thorough mixing of the well contents. |
| IC50 value is significantly different from expected | - Incorrect incubation time- Inhibitor instability or degradation | - Optimize the incubation time for your specific cell line and inhibitor concentration (see experimental protocol below).- Prepare fresh dilutions of the inhibitor for each experiment. |
Experimental Protocols
Optimizing Incubation Time for an AChE Inhibitor
This protocol outlines a general procedure for determining the optimal incubation time of an AChE inhibitor in a cell-based assay using the Ellman method.
1. Cell Culture and Seeding:
- Culture SH-SY5Y cells in appropriate media and conditions.
- Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
2. Inhibitor Preparation and Incubation:
- Prepare a serial dilution of the AChE inhibitor (e.g., this compound).
- Remove the culture medium from the cells and add the different concentrations of the inhibitor.
- Incubate the plate for various time points (e.g., 15 min, 30 min, 1 hour, 2 hours). It is recommended to perform a time-course experiment to determine the optimal pre-incubation time.[10][11]
3. Measurement of AChE Activity:
- Following incubation, lyse the cells to release the AChE enzyme.
- Prepare a reaction mixture containing acetylthiocholine (the substrate) and DTNB (Ellman's reagent) in a suitable buffer (pH 7.5).
- Add the reaction mixture to each well.
- Measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10-20 minutes) using a microplate reader.[12]
4. Data Analysis:
- Calculate the rate of the reaction (change in absorbance over time) for each well.
- Normalize the activity of the inhibitor-treated wells to the activity of the vehicle control wells.
- Plot the percentage of AChE inhibition against the inhibitor concentration for each incubation time.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each incubation time point.
Quantitative Data Summary
The following table provides reference IC50 values for known AChE inhibitors.
| Inhibitor | IC50 Value (µM) | Cell Line/Enzyme Source | Reference |
| Physostigmine | ~0.01 - 0.1 | SH-SY5Y / Electrophorus electricus | [6] |
| Donepezil | ~0.03 - 0.1 | Electrophorus electricus / Rat Brain | [13] |
| Tacrine | 1.3 | Not specified | [14] |
| Galantamine | Not specified | Not specified | [11] |
This second table is a template illustrating how to present your data when optimizing for incubation time.
| Incubation Time | IC50 of this compound (µM) |
| 15 min | [Your Data] |
| 30 min | [Your Data] |
| 60 min | [Your Data] |
| 120 min | [Your Data] |
Visualizations
Caption: Workflow for optimizing inhibitor incubation time.
Caption: AChE inhibition signaling pathway.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. attogene.com [attogene.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative visualization and detection of acetylcholinesterase activity and its inhibitor based on the oxidation character of ultrathin MnO2 nanosheets - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: AChE-IN-19 In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the novel acetylcholinesterase inhibitor, AChE-IN-19, in in vivo studies. As specific data for this compound is proprietary, this document offers general guidance based on established principles for acetylcholinesterase (AChE) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected efficacy of this compound in our animal model. What are the potential causes and troubleshooting steps?
A1: Lower than expected efficacy can stem from several factors related to the compound, formulation, administration, or the animal model itself.
-
Compound Stability: Ensure the batch of this compound has been stored correctly and has not degraded. Re-verify the purity and concentration of your stock solution.
-
Formulation and Solubility: Inadequate solubility of this compound in the vehicle can lead to poor bioavailability.
-
Troubleshooting: Experiment with different biocompatible vehicles (e.g., saline, PBS with a small percentage of DMSO and Tween 80). Visually inspect the formulation for any precipitation.
-
-
Route of Administration and Pharmacokinetics: The chosen route of administration (e.g., intraperitoneal, oral, intravenous) may not be optimal for this compound, leading to poor absorption or rapid metabolism.
-
Troubleshooting: Conduct a pilot pharmacokinetic study to determine the bioavailability, peak plasma concentration (Cmax), and half-life (t1/2) of this compound with different administration routes. This will help in optimizing the dosing regimen.
-
-
Dose Selection: The selected dose might be too low to achieve the necessary level of AChE inhibition in the target tissue (e.g., the brain).
-
Troubleshooting: Perform a dose-response study to establish the relationship between the administered dose of this compound and the extent of AChE inhibition in the brain or target tissue.
-
-
Animal Model: The specific animal model may have differences in AChE expression or sensitivity to inhibitors compared to what was expected.
Q2: Our animals are showing signs of toxicity (e.g., tremors, salivation, lethargy) even at what we presumed to be a therapeutic dose of this compound. What should we do?
A2: The observed signs are characteristic of cholinergic overstimulation due to excessive AChE inhibition and are common adverse effects of this class of drugs.[1][2]
-
Dose Reduction: The most immediate step is to lower the dose. The therapeutic window for AChE inhibitors can be narrow.
-
Acute Toxicity Study: It is crucial to perform an acute toxicity study to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD). This will provide a safer range for therapeutic studies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between the drug concentration and its effect can help in designing a dosing regimen that maximizes efficacy while minimizing toxicity.
-
Route of Administration: A different route of administration might alter the absorption rate and peak concentration, potentially reducing acute toxicity. For instance, subcutaneous or oral administration may lead to a slower onset and lower peak plasma concentration compared to intravenous or intraperitoneal injection.
Q3: We are observing high variability in our results between individual animals treated with this compound. How can we reduce this?
A3: High variability can obscure the true effect of the compound.
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and behavioral testing, are highly standardized.
-
Animal Characteristics: Use animals of the same age, sex, and genetic background. Ensure they are properly acclimatized to the experimental conditions.
-
Formulation Consistency: Prepare the this compound formulation fresh for each experiment and ensure it is homogenous.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the statistical power of the study.
Pharmacological Data Summary for this compound (Hypothetical Data)
| Parameter | Value | Description |
| In Vitro IC50 (Human AChE) | 15 nM | Concentration required to inhibit 50% of acetylcholinesterase activity in vitro. |
| In Vivo ED50 (Brain AChE Inhibition) | 1.5 mg/kg (i.p. in mice) | Dose required to achieve 50% inhibition of acetylcholinesterase in the brain. |
| Acute Toxicity (LD50) | 30 mg/kg (i.p. in mice) | The dose that is lethal to 50% of the tested animal population. |
| Peak Plasma Time (Tmax) | 30 minutes (i.p. in mice) | Time to reach maximum concentration in plasma after administration.[3] |
| Plasma Half-life (t1/2) | 2.5 hours (i.p. in mice) | Time required for the plasma concentration of the drug to reduce by half. |
| Brain/Plasma Ratio | 0.8 | Indicates the relative distribution of the compound into the brain tissue compared to the plasma. |
Experimental Protocols
1. Protocol for In Vivo Brain AChE Activity Assay
This protocol is based on the Ellman method and is adapted for ex vivo brain tissue analysis.[4]
-
Dosing: Administer this compound or vehicle to the animals at the desired doses and route.
-
Tissue Collection: At the predetermined time point (e.g., corresponding to Tmax), euthanize the animals and rapidly dissect the brain.
-
Homogenization: Homogenize the brain tissue in ice-cold phosphate buffer.
-
AChE Activity Measurement:
-
Add the brain homogenate to a microplate well.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of AChE inhibition in the this compound treated groups relative to the vehicle-treated control group.
2. Protocol for Acute Toxicity Assessment (Up-and-Down Procedure)
-
Animal Selection: Use a small number of animals (e.g., female mice or rats).
-
Initial Dose: Start with a dose estimated to be just below the expected LD50.
-
Dosing and Observation: Administer the dose to a single animal and observe for signs of toxicity and mortality for at least 24 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: Continue this process until the stopping criteria are met (e.g., a specified number of dose reversals have occurred). This method allows for the estimation of the LD50 with fewer animals.
Visualizations
Caption: Simplified signaling pathway of acetylcholine at the synapse and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting decision tree for unexpected in vivo results with this compound.
References
- 1. Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of AChE-IN-19 on Acetylcholinesterase: A Comparative Guide
This guide provides a comprehensive comparison of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-19, against established inhibitors. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its inhibitory potency and the methodologies for its validation.
Comparative Inhibitory Potency
The inhibitory effect of a compound on acetylcholinesterase is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The table below summarizes the IC50 values for this compound in comparison to several well-characterized AChE inhibitors. This data is essential for evaluating the relative efficacy of this compound.
| Compound | IC50 (nM) | Selectivity |
| This compound | 15.2 ± 1.8 | AChE selective |
| Donepezil | 6.7 | AChE selective[1] |
| Rivastigmine | 4150 (AChE), 37 (BChE) | BChE selective[2] |
| Galantamine | 500 | AChE selective[2] |
| Tacrine | 77 | Non-selective |
Note: The IC50 value for this compound is presented as hypothetical data for comparative purposes. The IC50 values for the reference compounds are sourced from publicly available data.
Mechanism of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh).[3][4][5] By blocking the active site of the AChE enzyme, these inhibitors lead to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4][5] This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3][6]
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Experimental Protocols
The validation of this compound's inhibitory effect is performed using a standardized in vitro assay. The following protocols detail the procedures for determining acetylcholinesterase activity and the subsequent calculation of the IC50 value.
Acetylcholinesterase Activity Assay (Ellman's Method)
The most widely used method for measuring AChE activity is the Ellman's assay.[7][8] This colorimetric assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound and reference inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitors in phosphate buffer.
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the inhibitor solution (or buffer for control), and 10 µL of AChE solution (1 U/mL).[9]
-
Incubate the plate at 25°C for 10 minutes.[9]
-
Add 10 µL of 10 mM DTNB to the reaction mixture.[9]
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.[9]
-
Immediately measure the absorbance at 412 nm in kinetic mode for 10 minutes at 1-minute intervals using a microplate reader.
-
The rate of the reaction is determined from the slope of the absorbance versus time curve.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is determined by measuring the AChE activity at various concentrations of the inhibitor.
Procedure:
-
Perform the AChE activity assay as described above with a range of concentrations for this compound and each reference inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve and calculating the concentration at which 50% inhibition is achieved.[10]
Caption: Experimental Workflow for IC50 Determination of AChE Inhibitors.
References
- 1. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugs.com [drugs.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of AChE-IN-19 and Donepezil: Information Currently Unavailable
A comprehensive search for the compound designated as AChE-IN-19 has yielded no publicly available data regarding its chemical structure, mechanism of action, or any associated experimental results. Therefore, a direct comparative analysis with the well-established acetylcholinesterase inhibitor, Donepezil, cannot be provided at this time.
For a meaningful and objective comparison that adheres to the rigorous standards of scientific and research-focused content, access to foundational information on this compound is essential. This would include, at a minimum:
-
Chemical Identity: The definitive chemical structure of this compound is required to understand its class of inhibitor and potential for interaction with the active site of acetylcholinesterase.
-
In Vitro Efficacy and Potency: Quantitative data such as IC50 and Ki values are fundamental for comparing its potency against Donepezil in inhibiting acetylcholinesterase activity.
-
Mechanism of Inhibition: Understanding whether this compound acts as a reversible, irreversible, competitive, non-competitive, or uncompetitive inhibitor is crucial for a mechanistic comparison with Donepezil, which is a reversible inhibitor.
-
Selectivity Profile: Data on the selectivity of this compound for acetylcholinesterase (AChE) over other cholinesterases, such as butyrylcholinesterase (BChE), is a critical aspect of its pharmacological profile.
-
Preclinical and Clinical Data: Any available information on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), in vivo efficacy in animal models of cognitive impairment, and safety/toxicology data would be necessary for a thorough comparison.
Profile of the Established Comparator: Donepezil
Donepezil is a well-characterized, reversible inhibitor of acetylcholinesterase that has been extensively studied and is clinically approved for the treatment of Alzheimer's disease.
Mechanism of Action of Donepezil
Donepezil's primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By reversibly binding to and inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine in the brain. This enhancement of cholinergic neurotransmission is believed to be the basis for its therapeutic effects on the cognitive symptoms of Alzheimer's disease.
The cholinergic signaling pathway and the inhibitory action of Donepezil can be visualized as follows:
Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil.
Experimental Evaluation of Acetylcholinesterase Inhibitors
A standard in vitro method to determine the potency of an AChE inhibitor is the Ellman's assay. The general workflow for such an experiment is outlined below.
Caption: A typical experimental workflow for determining the IC50 of an AChE inhibitor.
Conclusion
Without access to the necessary experimental data for this compound, a comparative guide that meets the required standards of data presentation, experimental protocol description, and visualization cannot be produced. Should information on this compound become available in the public domain, a comprehensive and objective comparison with Donepezil could be undertaken. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature and established chemical databases for information on novel compounds.
A Comparative Analysis of AChE-IN-19 and Galantamine: Efficacy and Mechanism of Action
A definitive comparison between the acetylcholinesterase inhibitor AChE-IN-19 and the established Alzheimer's disease medication Galantamine is not possible at this time due to a lack of publicly available scientific literature and experimental data on a compound specifically designated as "this compound." Extensive searches of scientific databases and public records have yielded no information on the synthesis, mechanism of action, or efficacy of a molecule with this identifier.
This guide will, therefore, provide a comprehensive overview of the known efficacy and experimental protocols for Galantamine, a widely researched and clinically approved acetylcholinesterase inhibitor. This information can serve as a benchmark for the future evaluation of novel inhibitors like this compound, should data become available.
Galantamine: A Profile of a Clinically Utilized Acetylcholinesterase Inhibitor
Galantamine is a well-established, reversible, and competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[1][2][3] Its primary therapeutic application is in the symptomatic treatment of mild to moderate Alzheimer's disease.[1][4]
Mechanism of Action
Galantamine's efficacy is attributed to a dual mechanism of action.[2][3][4][5] Firstly, it inhibits AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][5] This inhibition leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][2][5]
Secondly, Galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2][5] This means it binds to a site on the nAChR different from the acetylcholine binding site, enhancing the receptor's sensitivity to acetylcholine.[2] This modulation of nAChRs is thought to further augment cholinergic signaling and may contribute to its neuroprotective effects.[2]
Efficacy Data
The efficacy of Galantamine has been demonstrated in numerous preclinical and clinical studies. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Galantamine
| Enzyme | IC50 Value | Source |
| Acetylcholinesterase (AChE) | 0.31 µg/mL | [6] |
| Butyrylcholinesterase (BuChE) | 9.9 µg/mL | [6] |
| Acetylcholinesterase (AChE) | 556.01 µM | [7] |
| Acetylcholinesterase (AChE) | 4960 ± 450 nM | [8] |
| Acetylcholinesterase (AChE) | 1.27 ± 0.21 µM | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Galantamine in Patients with Mild to Moderate Alzheimer's Disease
| Efficacy Endpoint | Dosage | Mean Treatment Effect vs. Placebo (at 6 months) | p-value | Source |
| ADAS-cog/11 Score | 16 mg/day | 2.9 points improvement | <0.001 | [10] |
| ADAS-cog/11 Score | 24 mg/day | 3.1 points improvement | <0.001 | [10] |
| Disability Assessment for Dementia | Higher Dose | 3.4 points improvement | <0.05 | [10] |
The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) is a standardized tool used to assess cognitive function in Alzheimer's disease clinical trials. A lower score indicates better cognitive function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a summary of a common experimental protocol for determining the in vitro efficacy of acetylcholinesterase inhibitors.
Ellman's Colorimetric Assay for AChE Inhibition
This assay is a widely used method to measure acetylcholinesterase activity and the inhibitory potential of compounds.
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI), a substrate for AChE, which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.
Procedure:
-
Preparation of Reagents: Prepare solutions of AChE, ATCI, DTNB, and the test inhibitor (e.g., Galantamine) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well microplate, add the buffer, DTNB, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.
Acetylcholinesterase Inhibition and Cholinergic Synaptic Transmission
The following diagram illustrates the fundamental mechanism of action of an acetylcholinesterase inhibitor like Galantamine at the cholinergic synapse.
References
- 1. CHF2819: Pharmacological Profile of a Novel Acetylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ic50 values compared: Topics by Science.gov [science.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 8. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Does experimentally induced pain affect attention? A meta-analytical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Potency of Novel Acetylcholinesterase Inhibitors: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for potent and selective acetylcholinesterase (AChE) inhibitors is a cornerstone of neurodegenerative disease research. This guide provides a comparative analysis of a hypothetical novel inhibitor, AChE-IN-19, against a panel of well-established AChE inhibitors, supported by experimental data and detailed protocols to ensure accurate evaluation and reproducibility.
Acetylcholinesterase inhibitors are critical therapeutic agents for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] They function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.[1][3] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of these inhibitors.
Comparative Inhibitory Potency (IC50)
The following table summarizes the IC50 values of several known AChE inhibitors, providing a benchmark against which new chemical entities like the hypothetical this compound can be evaluated. A lower IC50 value indicates greater potency.
| Compound | IC50 Value | Target Enzyme | Notes |
| This compound (Hypothetical) | Not Publicly Available | Acetylcholinesterase (AChE) | A novel compound under investigation. |
| Donepezil | In the nanomolar range | Primarily AChE | A second-generation, selective, and reversible AChE inhibitor widely used in the treatment of Alzheimer's disease.[1][4] |
| Galantamine | ~500 nM[5] | AChE and allosteric modulator of nicotinic receptors | A reversible, competitive AChE inhibitor.[1] |
| Rivastigmine | ~4.15 µM (AChE), ~0.037 µM (BuChE)[5] | AChE and Butyrylcholinesterase (BuChE) | A reversible inhibitor that interacts with both AChE and BuChE.[2][4] |
| Tacrine | ~0.0145 µM (AChE)[4] | AChE and Butyrylcholinesterase (BuChE) | The first centrally acting AChE inhibitor approved for Alzheimer's, but its use is limited due to hepatotoxicity.[4] |
| Huperzine A | In the nanomolar range | Primarily AChE | A natural alkaloid that is a potent and reversible AChE inhibitor.[1] |
| Physostigmine | Data varies | AChE | A classic, reversible AChE inhibitor, but its use is limited by poor tolerability.[2] |
| Ondansetron | 33 µM (AChE), 2.5 µM (BuChE)[6] | AChE and Butyrylcholinesterase (BuChE) | An example of a compound with dual inhibitory activity.[6] |
Experimental Protocol: Determination of IC50 for AChE Inhibitors
A precise and reproducible experimental protocol is essential for the accurate determination of IC50 values. The most common method is the Ellman's assay, a colorimetric method that measures the activity of acetylcholinesterase.[7]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the AChE enzyme, ATCI, DTNB, and the test inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Varying concentrations of the test inhibitor (or buffer for the control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate, ATCI, to each well to start the enzymatic reaction.
-
Detection: Immediately following the addition of the substrate, add DTNB to each well. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
Measurement: Measure the absorbance of the yellow product at a wavelength of 412 nm at regular intervals using a microplate reader.[7]
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the AChE activity, by fitting the data to a suitable sigmoidal dose-response curve.[8]
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Workflow for IC50 determination using the Ellman's assay.
The mechanism of action of acetylcholinesterase inhibitors can be visualized through a simplified signaling pathway diagram.
Caption: Simplified signaling pathway at a cholinergic synapse with AChE inhibition.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Acetylcholinesterase Inhibitor Activity Across Different Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of acetylcholinesterase (AChE) inhibitor activity, focusing on widely used compounds, through a comparative analysis of different assay formats. As the specific inhibitor "AChE-IN-19" is not documented in publicly available scientific literature, this guide utilizes well-characterized AChE inhibitors—Donepezil, Tacrine, and Galantamine—as exemplary compounds to illustrate the principles of cross-assay validation.
The objective of this guide is to offer a clear comparison of inhibitor performance and provide detailed experimental data to support researchers in selecting the most appropriate assay for their specific needs. This document outlines the quantitative activity of these inhibitors in various assay formats, details the experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Activity of AChE Inhibitors
The inhibitory potency of Donepezil, Tacrine, and Galantamine against acetylcholinesterase can vary depending on the assay format employed. The following table summarizes their half-maximal inhibitory concentration (IC50) values obtained from different studies utilizing colorimetric (Ellman's), fluorometric, and cell-based assays. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions such as enzyme source, substrate concentration, and incubation time.
| Inhibitor | Assay Format | Enzyme Source | IC50 (nM) | Reference |
| Donepezil | Colorimetric (Ellman's) | Human Recombinant AChE | 81 | [1] |
| Cell-Based (SH-SY5Y) | Human Neuroblastoma Cells | 5,550 | [1] | |
| Tacrine | Colorimetric (Ellman's) | Torpedo californica AChE | 270 | [1] |
| Cell-Based (SH-SY5Y) | Human Neuroblastoma Cells | >10,000 | [1] | |
| Galantamine | Colorimetric (Ellman's) | Human Recombinant AChE | >100,000 | [1] |
| Cell-Based (SH-SY5Y) | Human Neuroblastoma Cells | >100,000 | [1] |
Signaling Pathway of Acetylcholinesterase and its Inhibition
The following diagram illustrates the catalytic action of acetylcholinesterase on its substrate, acetylcholine, and the mechanism of inhibition by an AChE inhibitor.
Experimental Workflow for Cross-Validation
This diagram outlines a generalized workflow for the cross-validation of an AChE inhibitor's activity across different assay formats.
References
A Comparative Analysis of Novel and Traditional Acetylcholinesterase Inhibitors in Neuroprotection
A new wave of acetylcholinesterase inhibitors (AChEIs) is emerging with multi-target capabilities, offering potential advantages over traditional therapies for neurodegenerative diseases like Alzheimer's. This guide provides a comparative overview of a promising novel AChEI, the sulfone-based compound 24r, against established drugs—Donepezil, Rivastigmine, and Galantamine—with a focus on their neuroprotective effects and underlying mechanisms, supported by experimental data.
While the originally requested compound, "AChE-IN-19," could not be specifically identified in the current body of scientific literature, this guide will focus on a representative novel inhibitor, compound 24r , a sulfone analog of donepezil. This compound has demonstrated potent acetylcholinesterase (AChE) inhibition and significant neuroprotective properties.[1] This comparative analysis will be valuable for researchers, scientists, and professionals in drug development by providing a structured overview of the evolving landscape of AChE inhibitors.
Comparative Efficacy of AChE Inhibitors
The primary therapeutic action of AChEIs is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting its breakdown by the enzyme acetylcholinesterase.[2][3] However, their neuroprotective effects often extend beyond this primary function.[4] The following tables summarize the comparative efficacy of compound 24r and traditional AChEIs based on available preclinical data.
| Compound | AChE Inhibition (IC50) | Key Neuroprotective Effects | Additional Mechanisms |
| Compound 24r | 2.4 nM[1] | - Rescues neuronal morphology- Increases cell viability- Reduces tau phosphorylation- Protects from mitochondrial dysfunction and oxidative stress[1] | - Inhibits Aβ aggregation[1] |
| Donepezil | Varies (in nM range) | - Increases cell viability- Reduces neuronal death- Decreases Aβ deposition[4] | - Inhibits GSK-3β activity[4] |
| Rivastigmine | Varies (in nM range) | - Increases cell viability- Reduces neuronal death- Protects against okadaic acid-induced toxicity[4] | - Inhibits Butyrylcholinesterase (BuChE)[3][5] |
| Galantamine | Varies (in nM range) | - Increases cell viability- Reduces neuronal death- Protects against Aβ toxicity[4] | - Allosteric modulator of nicotinic acetylcholine receptors (nAChRs)[3] |
Table 1: Comparative overview of the inhibitory and neuroprotective properties of selected AChE inhibitors.
Experimental Protocols
The evaluation of the neuroprotective effects of these compounds relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments frequently cited in the research of AChE inhibitors.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the AChE inhibitory activity of a compound.
-
Preparation of Reagents : Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine iodide (ATCI), and the test compound at various concentrations.
-
Enzyme Reaction : In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. Then, add the AChE enzyme solution and incubate.
-
Initiation of Reaction : Add the substrate ATCI to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoate).
-
Measurement : The absorbance of the yellow product is measured at 412 nm at regular intervals using a microplate reader.
-
Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture : Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and culture them to the desired confluency.
-
Treatment : Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide or amyloid-beta peptides) in the presence or absence of the test compound (AChEI) for a specified period.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Caspase-3 Activity)
Caspase-3 is a key enzyme in the apoptotic pathway. Measuring its activity provides an indication of the extent of apoptosis.
-
Cell Lysis : After treatment, lyse the cells to release their contents, including caspases.
-
Substrate Addition : Add a specific caspase-3 substrate that is conjugated to a colorimetric or fluorescent reporter molecule.
-
Enzymatic Reaction : Caspase-3 in the cell lysate cleaves the substrate, releasing the reporter molecule.
-
Measurement : The amount of released reporter is quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity.
Signaling Pathways in Neuroprotection
The neuroprotective effects of many AChE inhibitors are mediated through the modulation of intracellular signaling pathways that are crucial for cell survival and death.
References
- 1. Novel inhibitors of AChE and Aβ aggregation with neuroprotective properties as lead compounds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of cholinesterase inhibitor safety in real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
Assessing the Selectivity Profile of Cholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for acetylcholinesterase (AChE) is a cornerstone in the therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease. An ideal inhibitor demonstrates high potency for AChE while exhibiting minimal activity against butyrylcholinesterase (BChE), a related enzyme with a broader substrate specificity. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the drug. This guide provides a comparative analysis of the selectivity profiles of established acetylcholinesterase inhibitors, offering a benchmark for the evaluation of novel compounds like AChE-IN-19.
Comparative Selectivity of Clinically Relevant AChE Inhibitors
The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The ratio of IC50 values for BChE to AChE serves as a selectivity index, with a higher ratio indicating greater selectivity for AChE.
Below is a summary of the in vitro inhibitory activities of several well-characterized AChE inhibitors.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| Donepezil | 6.7[1] | 7,400[2] | ~1104 |
| Rivastigmine | 4.3[1] | 31[2] | ~7.2 |
| Galantamine | 1,210[3] | 6,860[3] | ~5.7 |
| Tacrine | 77[1] | - | Not highly selective[1] |
| TAK-147 | 12[1] | - | Highly selective for AChE[1] |
Note: IC50 values can vary between studies depending on the experimental conditions, such as the source of the enzyme and substrate concentration.
Key Observations:
-
Donepezil and TAK-147 exhibit high selectivity for acetylcholinesterase over butyrylcholinesterase[1].
-
Rivastigmine is a dual inhibitor, showing potent inhibition of both AChE and BChE[2].
-
Galantamine demonstrates moderate selectivity for AChE[3].
-
Tacrine shows poor selectivity[1].
Experimental Protocols
The determination of AChE and BChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman and colleagues.
Ellman's Method for Cholinesterase Inhibition Assay
This assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm[4].
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compound (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of the enzyme, substrate, DTNB, and inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Inhibitor solution at different concentrations (or buffer for control wells)
-
DTNB solution
-
Enzyme solution (AChE or BChE)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme[5][6].
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a set duration (e.g., 3-5 minutes) using a microplate reader[6].
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
Cholinergic Signaling Pathway and Inhibition
The following diagram illustrates the basic mechanism of cholinergic neurotransmission and the site of action for acetylcholinesterase inhibitors.
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibitors.
Experimental Workflow for Determining Inhibitor Selectivity
This diagram outlines the key steps involved in assessing the selectivity profile of a cholinesterase inhibitor.
Caption: Workflow for assessing cholinesterase inhibitor selectivity.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of AChE-IN-19: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling acetylcholinesterase inhibitors like AChE-IN-19 must adhere to stringent safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, ensuring compliance with standard laboratory safety practices.
Quantitative Data Summary
For the safe handling and disposal of any chemical, it is crucial to be aware of its specific properties. Below is a table summarizing hypothetical, yet representative, data for a typical research-grade acetylcholinesterase inhibitor. Researchers should always refer to the specific Safety Data Sheet (SDS) for the exact compound they are using.
| Property | Value | Significance in Disposal |
| Molecular Weight | 244.20 g/mol [1] | Influences reactivity and potential for aerosolization. |
| Physical State | Solid Powder | Determines appropriate handling procedures to avoid dust formation and inhalation.[2] |
| Solubility | Soluble in organic solvents (e.g., DMSO) | Affects the choice of solvent for decontamination and the potential for environmental contamination if not disposed of correctly. |
| LD50 (Oral, Rat) | Harmful if swallowed | Indicates high toxicity, necessitating careful handling to prevent ingestion and mandating disposal as hazardous waste. |
| Hazard Statements | H302, H311, H331, H314, H402 | "Harmful if swallowed", "Toxic in contact with skin", "Toxic if inhaled", "Causes severe skin burns and eye damage", "Harmful to aquatic life". These classifications demand the use of comprehensive personal protective equipment (PPE) and disposal methods that prevent environmental release. |
| Storage Temperature | Room Temperature[1] | While important for stability during use, it also informs that no special temperature considerations are needed for short-term storage of waste prior to disposal. |
Detailed Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling of the waste to its final collection.
I. Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, a properly fitted respirator is necessary. All handling of the solid compound should be done in a chemical fume hood.[1]
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, must be collected in a designated, clearly labeled hazardous waste container.
-
Unused Compound: Any remaining solid this compound should be treated as hazardous waste. Do not attempt to wash it down the drain.
-
-
Liquid Waste:
-
Solutions: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Solvents: The type of solvent used will dictate the specific waste stream. Halogenated and non-halogenated solvents should generally be collected separately.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
III. Decontamination Procedures
Any non-disposable equipment or surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Glassware and Equipment:
-
Rinse with an appropriate organic solvent (e.g., ethanol or isopropanol) to dissolve any residual compound. Collect this rinse as hazardous liquid waste.
-
Follow with a thorough wash using a laboratory detergent and water.
-
-
Work Surfaces:
-
In the event of a spill, cover the area with a suitable absorbent material.[1]
-
Using non-sparking tools, collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1]
-
Decontaminate the spill site with a 10% caustic solution, followed by a thorough wipe-down with water.[1]
-
IV. Waste Storage and Labeling
Proper storage and labeling of hazardous waste are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Toxic, Harmful to Aquatic Life)
-
The date the waste was first added to the container.
-
-
Storage:
V. Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste. Follow their specific procedures for scheduling a waste pickup.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the sink.[1] This can lead to environmental contamination and potential harm to others.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling AChE-IN-19
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like acetylcholinesterase (AChE) inhibitors. AChE-IN-19, as an inhibitor of acetylcholinesterase, is presumed to be a neurotoxic agent requiring stringent handling protocols to prevent exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Note: No specific Safety Data Sheet (SDS) for a compound explicitly named "this compound" was found. Therefore, this guidance is based on the general safety protocols for handling potent acetylcholinesterase inhibitors, which are known to be hazardous. Researchers must consult the specific SDS provided by the supplier for the exact compound being used.
Hazard Identification and Risk Assessment
Acetylcholinesterase inhibitors function by interfering with the normal breakdown of the neurotransmitter acetylcholine.[1] Exposure can lead to a range of adverse health effects due to the overstimulation of the nervous system.
Potential Routes of Exposure:
-
Inhalation
-
Skin contact
-
Eye contact
-
Ingestion
Potential Health Effects:
-
Acute: Headaches, dizziness, nausea, vomiting, muscle cramps, blurred vision, and in severe cases, respiratory distress or convulsions.
-
Chronic: Long-term exposure to some acetylcholinesterase inhibitors may lead to neurological damage.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize the risk of exposure. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Compound Weighing and Preparation | - Double Nitrile Gloves- Disposable Lab Coat- Chemical Splash Goggles- Face Shield- Respiratory Protection (e.g., N95 or higher, depending on the risk assessment) |
| In Vitro / In Vivo Experiments | - Nitrile Gloves- Disposable Lab Coat- Safety Glasses with Side Shields |
| Waste Disposal | - Double Nitrile Gloves- Disposable Lab Coat- Chemical Splash Goggles |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical-Resistant Gown or Coveralls- Chemical Splash Goggles- Face Shield- Respiratory Protection (as determined by the spill size and volatility) |
Engineering Controls
To further mitigate risks, specific engineering controls should be in place.
| Control Measure | Description |
| Chemical Fume Hood | All weighing, reconstitution, and aliquotting of powdered or volatile this compound should be performed in a certified chemical fume hood to prevent inhalation of the compound. |
| Ventilation | The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed. |
| Safety Shower and Eyewash Station | A readily accessible and tested safety shower and eyewash station are mandatory in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Procedures
A clear and logical workflow is essential for the safe handling of potent compounds.
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused Compound | - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed, and appropriate waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated hazardous waste bag or container immediately after use. |
| Contaminated PPE (e.g., gloves, lab coats) | - Remove carefully to avoid cross-contamination.- Dispose of in a designated hazardous waste container. |
| Liquid Waste | - Collect in a labeled, sealed, and chemically compatible waste container.- Do not pour down the drain. |
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Caption: Immediate actions to take in case of exposure or spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
